Product packaging for 2',4'-Dichlorovalerophenone(Cat. No.:CAS No. 61023-66-3)

2',4'-Dichlorovalerophenone

Cat. No.: B1589665
CAS No.: 61023-66-3
M. Wt: 231.11 g/mol
InChI Key: XVWXSWROOLWNCJ-UHFFFAOYSA-N
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Description

2',4'-Dichlorovalerophenone (CAS 61023-66-3) is a high-value organic intermediate characterized by its light yellow liquid appearance and the molecular formula C11H12Cl2O (molecular weight: 231.12) . This compound is specified with a purity of >98% (GC) and is insoluble in water but soluble in organic solvents like toluene . Its primary and most significant application is as a key synthetic intermediate in the production of the systemic fungicide Hexaconazole . Hexaconazole is a triazole fungicide that inhibits ergosterol biosynthesis, protecting crops from a wide range of fungal pathogens . As a dichlorinated valerophenone, its structure serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules for agricultural chemistry. The compound should be handled as an irritant (Xi) and stored in a cool, dry, and well-ventilated place, sealed tightly and protected from light to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2O B1589665 2',4'-Dichlorovalerophenone CAS No. 61023-66-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXSWROOLWNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450944
Record name 2',4'-Dichlorovalerophenone
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Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61023-66-3
Record name 1-(2,4-Dichlorophenyl)-1-pentanone
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URL https://commonchemistry.cas.org/detail?cas_rn=61023-66-3
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Record name 2',4'-Dichlorovalerophenone
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Record name 1-Pentanone, 1-(2,4-dichlorophenyl)
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Foundational & Exploratory

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chlorinated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical compounds, most notably in the agrochemical and pharmaceutical industries. Its unique molecular architecture, featuring a dichlorinated phenyl ring attached to a pentanoyl chain, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety and toxicological information to support its use in research and development.

Chemical Structure and Identification

The structure of this compound consists of a valerophenone core with two chlorine atoms substituted at the 2' and 4' positions of the phenyl group.

Systematic IUPAC Name: 1-(2,4-Dichlorophenyl)pentan-1-one

Synonyms:

  • 2,4-Dichlorophenyl pentyl ketone

  • 1-Pentanone, 1-(2,4-dichlorophenyl)-[1]

Key Identifiers:

  • CAS Number: 61023-66-3[1][2][3]

  • Molecular Formula: C₁₁H₁₂Cl₂O[1][3]

  • Molecular Weight: 231.12 g/mol [1][3]

Physicochemical Properties

This compound is typically a light yellow to brown liquid or a colorless solid.[1][4] A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource(s)
Appearance Light yellow to brown clear liquid or colorless solid[1][4]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][3]
Melting Point Not experimentally determined.
Density 1.20 g/cm³[1][3]
Refractive Index 1.5350 - 1.5390[1][3]
Solubility Insoluble in water. Soluble in benzene and toluene.[1] Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane based on its structure.

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion from the reaction of valeryl chloride with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich 1,3-dichlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration Valeryl_Chloride Valeryl Chloride Acylium_Ion Acylium Ion (Electrophile) Valeryl_Chloride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Acylium_Ion Dichlorobenzene 1,3-Dichlorobenzene Sigma_Complex Sigma Complex (Intermediate) Dichlorobenzene->Sigma_Complex Acylium_Ion->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation HCl HCl Sigma_Complex->HCl AlCl3_2 AlCl₃ (Regenerated) Sigma_Complex->AlCl3_2

Caption: Friedel-Crafts Acylation of 1,3-Dichlorobenzene.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

  • 1,3-Dichlorobenzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Valeryl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add valeryl chloride to the suspension via the addition funnel with vigorous stirring.

  • Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

  • Addition of 1,3-Dichlorobenzene: Add 1,3-dichlorobenzene dropwise to the reaction mixture via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid with stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of a similar compound, 1-(2,4-dichlorophenyl)pentan-1-one, has been reported with the following assignments (400 MHz, CDCl₃): δ 7.45 (1H, d, J=2.0 Hz), 7.43 (1H, d, J=7.3 Hz), 7.32 (1H, dd, J=7.3, 2.0 Hz), 2.94 (2H, t, J=7.4 Hz), 1.70 (2H, m), 1.40 (2H, m), 0.95 (3H, t, J=7.3 Hz).

¹³C NMR, IR, and Mass Spectrometry

Detailed experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not widely published. However, based on its structure, the following characteristic signals can be predicted:

  • ¹³C NMR: Aromatic carbons in the range of 120-140 ppm, a carbonyl carbon around 200 ppm, and aliphatic carbons between 10-40 ppm.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, C-H stretching of the alkyl chain around 2850-2960 cm⁻¹, and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry: A molecular ion peak (M⁺) at m/z 230, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation would likely involve cleavage of the alkyl chain and loss of chlorine atoms.

Applications in Agrochemicals and Pharmaceuticals

This compound is a valuable building block due to the presence of a reactive ketone group and a dichlorinated aromatic ring, which can be further functionalized.[5]

Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of the triazole fungicide, hexaconazole .[1] Hexaconazole is widely used in agriculture to control a broad spectrum of fungal diseases.

Hexaconazole_Synthesis DCVP This compound Hexaconazole Hexaconazole (Fungicide) DCVP->Hexaconazole Multi-step Synthesis Reagents Other Reagents (e.g., Triazole derivatives) Reagents->Hexaconazole

Caption: Synthesis of Hexaconazole from this compound.

Pharmaceuticals

In the pharmaceutical industry, the dichlorophenyl moiety is a common feature in many active pharmaceutical ingredients (APIs). The presence of chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a starting material for the synthesis of various drug candidates, including potential analgesics and anti-inflammatory agents.[5] The dichlorophenyl ketone structure is a versatile scaffold that allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug discovery.

Safety and Toxicology

This compound is classified as an irritant (Xi).[1] While detailed toxicological data is limited, it is essential to handle this chemical with appropriate safety precautions.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Use in a well-ventilated area or under a chemical fume hood.

Toxicological Information:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic Effects: No specific data on the long-term health effects of exposure to this compound is available.

  • It is crucial to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[6]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the production of agrochemicals and as a building block in pharmaceutical research. Its synthesis via Friedel-Crafts acylation is a well-established chemical transformation. While there are gaps in the publicly available data regarding some of its physical and toxicological properties, its established utility underscores its continued relevance in synthetic chemistry. Researchers and drug development professionals should handle this compound with appropriate safety measures and can leverage its chemical reactivity for the development of new and valuable molecules.

References

An In-Depth Technical Guide to the Physical Properties of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agricultural compounds. A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic pathways. These parameters are critical for process optimization, safety assessments, and ensuring the quality and purity of the final products. This guide provides a detailed overview of the known physical properties of this compound and outlines the standard experimental methodologies for their precise determination, offering field-proven insights for laboratory professionals.

Core Physical Properties of this compound

The physical properties of this compound are essential for its characterization and use in various chemical processes. Below is a summary of its key physical data. It is important to note that the boiling point is a predicted value and should be experimentally verified for critical applications.

Physical PropertyValueSource(s)
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][2][3][4]
Density 1.20 g/cm³[1][2][5]
Molecular Formula C₁₁H₁₂Cl₂O[2][5]
Molecular Weight 231.12 g/mol [2][5]
Appearance Light yellow to brown clear liquid[2][4]

Part 1: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[6][7] For a pure compound, the boiling point is a characteristic physical property that can be used for identification and assessment of purity.[8][9]

Simple Distillation Method

For quantities of this compound greater than 5 mL, simple distillation is a reliable method for both purification and boiling point determination.[6][10] This technique separates the liquid from non-volatile impurities.[8][9]

The principle of distillation relies on the vaporization of a liquid followed by the condensation of its vapor.[9][11] By heating the liquid, its vapor pressure increases until it matches the atmospheric pressure, at which point the liquid boils.[6][11] The temperature of the vapor in equilibrium with the boiling liquid is measured, which corresponds to the boiling point.[5]

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the this compound sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and come into contact with the thermometer bulb.

  • Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point.[9]

G cluster_setup Apparatus Setup cluster_procedure Procedure cluster_result Result A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B Prepare Sample C Gently Heat the Flask B->C Start Heating D Observe Vapor Rise and Condensation C->D Vaporization E Record Stable Temperature D->E Equilibrium F Boiling Point of this compound E->F Final Value

Caption: Workflow for Boiling Point Determination via Simple Distillation.

Siwoloboff Method (Micro-scale)

When only a small sample of this compound is available (less than 1 mL), the Siwoloboff method is a highly effective technique for determining its boiling point.[1][12]

This method relies on the principle that the vapor pressure of a liquid inside a sealed capillary tube will equal the external atmospheric pressure at its boiling point.[1][4] As the sample is heated, the air trapped in the inverted capillary expands and escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure, which is the boiling point.[1]

  • Sample Preparation: Place a small amount of this compound into a fusion tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the fusion tube.

  • Apparatus Assembly: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).[13]

  • Heating and Observation: Heat the bath gently. Observe a steady stream of bubbles escaping from the capillary tube.

  • Cooling and Reading: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[1][13]

G cluster_prep Preparation cluster_measurement Measurement cluster_outcome Outcome A Place Sample in Fusion Tube B Insert Inverted Capillary A->B C Assemble with Thermometer B->C D Heat in Bath and Observe Bubbles C->D Begin Heating E Remove Heat and Cool D->E Observe Continuous Bubbling F Record Temperature at Liquid Ingress E->F Cooling Phase G Micro-scale Boiling Point F->G Final Reading

Caption: Workflow for Micro-scale Boiling Point Determination.

Part 2: Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. It is an essential parameter for quality control and for converting between mass and volume in laboratory procedures.

Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of liquids.[14] It involves measuring the mass of a known volume of the liquid.[15]

A pycnometer is a glass flask with a precisely known volume.[16] By weighing the pycnometer empty, filled with a reference liquid of known density (like deionized water), and then filled with the sample liquid (this compound), the density of the sample can be accurately calculated. Temperature control is crucial as density is temperature-dependent.

  • Calibration: Clean, dry, and weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again to determine the exact volume of the pycnometer.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature as the water.

  • Weighing: Weigh the pycnometer filled with the sample.

  • Calculation: Calculate the density using the formula: Density = (Mass of sample) / (Volume of pycnometer).

G cluster_calib Calibration cluster_sample Sample Measurement cluster_calc Calculation A Weigh Empty Pycnometer B Fill with Water and Weigh A->B D Fill with Sample and Weigh A->D C Calculate Pycnometer Volume B->C Using known water density F Density = Mass / Volume C->F E Calculate Sample Mass D->E Subtract empty weight E->F

Caption: Workflow for Density Determination using a Pycnometer.

Oscillating U-tube Method

Modern digital density meters often employ the oscillating U-tube principle, offering rapid and highly accurate measurements.[2][3]

A U-shaped tube is electronically excited to oscillate at its natural frequency.[2] This frequency changes depending on the mass of the substance filling the tube. The instrument measures the oscillation period and relates it to the density of the sample.[2]

  • Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water.

  • Sample Injection: Inject the this compound sample into the U-tube, ensuring there are no air bubbles.

  • Measurement: The instrument automatically measures the oscillation period and calculates the density, often with built-in temperature control.

  • Reading: The density value is displayed digitally.

G cluster_init Initialization cluster_proc Procedure cluster_meas Measurement cluster_res Result A Calibrate with Air and Water B Inject Sample into U-tube A->B Ready for Sample C Ensure No Bubbles B->C D Instrument Measures Oscillation C->D Start Measurement E Automatic Density Calculation D->E F Digital Density Reading E->F

Caption: Workflow for Density Measurement via Oscillating U-tube.

References

An In-depth Technical Guide to the Spectroscopic Data of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2',4'-Dichlorovalerophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in research and development settings.

Introduction to this compound and its Spectroscopic Importance

This compound, also known as 1-(2,4-dichlorophenyl)pentan-1-one, is a chemical intermediate with the CAS number 63435-15-4. Its molecular structure, consisting of a dichlorinated phenyl ring attached to a pentanone chain, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is paramount for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development. This guide will delve into the detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra, providing insights into the structural features that govern its spectral characteristics.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the following atom numbering scheme will be used for the structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Experimental Data

The following ¹H NMR data has been reported for this compound in CDCl₃ at 400 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.45d1H2.0H-3'
7.43d1H7.3H-6'
7.32dd1H7.3, 2.0H-5'
2.94t2H7.4α-CH₂
1.70m2Hβ-CH₂
1.40m2Hγ-CH₂
0.95t3H7.3δ-CH₃
Interpretation
  • Aromatic Region (7.32-7.45 ppm): The three protons on the dichlorinated phenyl ring appear in this region. The proton at the 3'-position (H-3') appears as a doublet at 7.45 ppm with a small coupling constant (J = 2.0 Hz) due to meta-coupling with H-5'. The proton at the 6'-position (H-6') appears as a doublet at 7.43 ppm with a larger coupling constant (J = 7.3 Hz) due to ortho-coupling with H-5'. The proton at the 5'-position (H-5') appears as a doublet of doublets at 7.32 ppm, showing both ortho and meta couplings.

  • Aliphatic Chain (0.95-2.94 ppm): The protons of the valeroyl chain are observed in the upfield region. The α-methylene protons (α-CH₂) adjacent to the carbonyl group are deshielded and appear as a triplet at 2.94 ppm. The β- and γ-methylene protons (β-CH₂ and γ-CH₂) appear as multiplets around 1.70 and 1.40 ppm, respectively, due to complex spin-spin coupling. The terminal methyl protons (δ-CH₃) appear as a triplet at 0.95 ppm, characteristic of a terminal ethyl group.

¹³C NMR Spectroscopic Data

Due to the lack of readily available experimental ¹³C NMR data in the searched literature, a predicted spectrum based on computational methods is presented below. Predicted spectra are valuable tools for initial identification and can guide the analysis of experimentally obtained data.

Predicted Data

The following are predicted ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ) ppmAssignment
~200C=O
~138C-1'
~135C-2'
~132C-4'
~130C-6'
~129C-5'
~127C-3'
~40α-CH₂
~26β-CH₂
~22γ-CH₂
~14δ-CH₃
Expected Spectral Features
  • Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing around 200 ppm.

  • Aromatic Carbons: The six carbons of the dichlorophenyl ring are expected to appear in the range of 127-138 ppm. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') will be significantly influenced by these substituents.

  • Aliphatic Carbons: The carbons of the pentanoyl chain will appear in the upfield region. The α-carbon (α-CH₂) will be the most deshielded of the aliphatic carbons due to its proximity to the carbonyl group. The chemical shifts will generally decrease as the distance from the carbonyl group increases, with the terminal methyl carbon (δ-CH₃) having the most upfield signal.

Infrared (IR) Spectroscopic Data

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850Medium-StrongAliphatic C-H stretch
~1700StrongC=O stretch (ketone)
~1600-1450Medium-StrongAromatic C=C stretch
~1100-1000StrongC-Cl stretch
Interpretation of Key Functional Group Regions
  • C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show absorptions corresponding to both aromatic C-H stretches (typically above 3000 cm⁻¹) and aliphatic C-H stretches (typically below 3000 cm⁻¹).

  • Carbonyl (C=O) Stretching Region (~1700 cm⁻¹): A strong and sharp absorption band around 1700 cm⁻¹ is the most characteristic feature of the IR spectrum of this compound, corresponding to the stretching vibration of the ketone carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Several bands of medium to strong intensity are expected in this region, arising from the carbon-carbon double bond stretching vibrations within the phenyl ring.

  • C-Cl Stretching Region (1100-1000 cm⁻¹): Strong absorptions in this region are expected due to the stretching vibrations of the carbon-chlorine bonds.

Experimental Protocols

The following are general methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_1h Acquire ¹H NMR spectrum shim->acquire_1h acquire_13c Acquire ¹³C NMR spectrum (proton decoupled) shim->acquire_13c ft Fourier Transform the FID acquire_1h->ft acquire_13c->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate for ¹H peak_pick Peak pick ¹H and ¹³C signals baseline->peak_pick

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.

  • ¹H NMR Acquisition: Set the appropriate acquisition parameters for the ¹H NMR experiment, including the number of scans, relaxation delay, and pulse width. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Typically, a proton-decoupled experiment is performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired FIDs to convert the time-domain data into the frequency domain. Perform phase and baseline corrections to obtain a clean spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, perform peak picking to identify the chemical shifts of the signals.

IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_place Place a small drop of liquid this compound on the ATR crystal or between two salt plates (NaCl or KBr) background Acquire a background spectrum sample_place->background sample_scan Acquire the sample spectrum background->sample_scan subtract Subtract the background from the sample spectrum sample_scan->subtract peak_pick Identify and label the major absorption bands subtract->peak_pick

Caption: General workflow for IR data acquisition.

Detailed Steps:

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created by placing a drop between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or the salt plates. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor) and the sample holder.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can then be analyzed by identifying the wavenumbers of the major absorption bands.

Conclusion

The spectroscopic data presented in this guide provide a detailed characterization of this compound. The ¹H NMR spectrum offers unambiguous confirmation of the proton framework, while the predicted ¹³C NMR and IR data serve as a valuable reference for spectral assignment. These data, coupled with the provided experimental protocols, will aid researchers in the confident identification and quality assessment of this important chemical intermediate.

References

A Technical Guide to the Solubility of 2',4'-Dichlorovalerophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is a chemical intermediate of significant interest, primarily utilized in the synthesis of agrochemicals, such as the fungicide hexaconazole, and as a versatile building block in the pharmaceutical and fine chemical industries.[1][2] Its chemical structure, characterized by a dichlorinated aromatic ring and a ketone functional group, imparts specific physicochemical properties that dictate its behavior in various chemical processes.[2] A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification methods, and formulating final products.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data, this guide offers a theoretical framework for predicting its solubility based on Hansen Solubility Parameters (HSP). Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach to this principle is the use of Hansen Solubility Parameters (HSP), which were developed by Charles M. Hansen.[3][4] The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

Each solvent and solute can be described by a unique set of these three parameters, which represent a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in that solvent.[3][5] The distance (Ra) between the solute and solvent in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.

Estimated Hansen Solubility Parameters for this compound

Based on its molecular structure (a dichlorobenzene ring, a carbonyl group, and an alkyl chain), the estimated Hansen Solubility Parameters for this compound are:

  • δD (Dispersion): ~19.5 MPa½

  • δP (Polar): ~6.5 MPa½

  • δH (Hydrogen Bonding): ~4.0 MPa½

These estimated values suggest that this compound is a moderately polar molecule with some hydrogen bonding capability, primarily due to the ketone group.

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSP for this compound and the known HSP of various organic solvents, a qualitative prediction of its solubility can be made. The following table summarizes these predictions, categorized for ease of reference. It is important to note that these are theoretical predictions and should be confirmed by experimental validation.

Solvent CategorySolventPredicted SolubilityRationale for Prediction
Aromatic Hydrocarbons TolueneHighSimilar aromatic character and dispersion forces. Confirmed by available data.[1]
BenzeneHighSimilar to toluene, with strong aromatic interactions. Confirmed by available data.[1]
XyleneHighSimilar structure and polarity to toluene and benzene.
Chlorinated Solvents DichloromethaneHighGood balance of polarity and dispersion forces, aligning well with the solute.
ChloroformHighSimilar to dichloromethane, effective at dissolving moderately polar compounds.
Ketones AcetoneHigh"Like dissolves like" principle with the ketone functionality; good polarity match.
Methyl Ethyl Ketone (MEK)HighSimilar to acetone, with a slightly more non-polar character.
Ethers Tetrahydrofuran (THF)HighGood polarity match and ability to engage in dipole-dipole interactions.
Diethyl EtherModerateLower polarity compared to THF may result in slightly reduced solubility.
Esters Ethyl AcetateModerateOffers a good balance of polarity and hydrogen bonding acceptance.
Alcohols EthanolModerateCan act as a hydrogen bond donor and acceptor, but the overall polarity difference is larger.
MethanolModerate to LowHigher polarity and stronger hydrogen bonding network may hinder dissolution.
IsopropanolModeratePolarity is intermediate between ethanol and more non-polar solvents.
Aliphatic Hydrocarbons n-HexaneLowPrimarily dispersion forces, lacking the necessary polarity to effectively solvate the molecule.
HeptaneLowSimilar to hexane, with a significant mismatch in polar and hydrogen bonding parameters.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to LowWhile polar, its strong self-association may not be overcome for high solubility.
N,N-Dimethylformamide (DMF)ModerateA strong polar solvent that may offer reasonable solubility.
Aqueous Solvents WaterInsolubleSignificant mismatch in all HSP components. Confirmed by available data.[1]

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute and the solvent.

  • Solvent Polarity: As predicted by the Hansen Solubility Parameters, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

  • Purity of the Compound: Impurities in the this compound can affect its solubility. The presence of more soluble or less soluble impurities will alter the overall dissolution behavior.

  • Presence of Other Solutes: The solubility of this compound can be affected by the presence of other compounds in the solvent, which can lead to co-solvency or, conversely, precipitation.

Experimental Protocol for the Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of liquid solutes in organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved solute.

    • Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.

  • Data Expression:

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess this compound to vials prep2 Add known volume/mass of solvent prep1->prep2 prep3 Securely cap vials prep2->prep3 equil1 Place vials in thermostatic shaker bath at constant T prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow to stand for >24 hours equil2->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 quant2 Analyze samples and standards by HPLC/GC sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship between Molecular Structure and Solubility

The solubility of this compound is a direct consequence of its molecular structure. The following diagram illustrates the interplay of its structural features and their influence on its solubility profile.

G cluster_molecule This compound Structure cluster_features Key Structural Features cluster_solubility Resulting Solubility Profile mol C₁₁H₁₂Cl₂O feature1 Dichlorophenyl Group (Non-polar, Aromatic) mol->feature1 feature2 Valerophenone Backbone (Alkyl chain - Non-polar) mol->feature2 feature3 Ketone Group (Polar, H-bond acceptor) mol->feature3 sol_high High Solubility in: Aromatic & Chlorinated Solvents feature1->sol_high π-π stacking sol_insol Insoluble in: Water feature1->sol_insol Hydrophobicity sol_low Low Solubility in: Aliphatic Hydrocarbons feature2->sol_low van der Waals forces sol_mod Moderate Solubility in: Ethers, Esters, Alcohols feature3->sol_mod Dipole-dipole & H-bonding

References

Key characteristics of 2',4'-Dichlorovalerophenone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2',4'-Dichlorovalerophenone: A Core Chemical Intermediate

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 61023-66-3) is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the synthesis of a diverse range of commercially significant organic compounds.[1][2] Its chemical architecture, characterized by a reactive ketone functional group and a dichlorinated phenyl ring, offers a unique combination of stability and reactivity.[3] This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into its primary synthesis route via Friedel-Crafts acylation, analyze its synthetic utility in key chemical transformations, and discuss its critical applications, most notably as a precursor to the fungicide Hexaconazole. Safety protocols and handling guidelines are also detailed to ensure its responsible use in research and manufacturing settings.

Introduction and Core Characteristics

This compound, systematically named 1-(2,4-dichlorophenyl)pentan-1-one, is a versatile chemical building block.[1] The presence of chlorine atoms on the aromatic ring at positions 2 and 4, combined with the pentanoyl side chain, makes it a valuable precursor for creating more complex molecules with specific biological activities.[2][3] Its stability under common storage conditions and its predictable reactivity make it a reliable intermediate for multi-step syntheses in both laboratory and industrial scales.[1][2] This compound is primarily utilized as a key starting material in the agrochemical sector and holds significant potential in pharmaceutical development, where the dichlorophenyl moiety can be instrumental in modulating the pharmacokinetic profiles of drug candidates.[3]

Physicochemical and Spectroscopic Profile

The reliable characterization of an intermediate is paramount for its successful application in synthesis. This compound is typically supplied as a light yellow to brown liquid with a purity exceeding 98%.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for reaction planning and process safety.

PropertyValueSource(s)
CAS Number 61023-66-3[1][4][5][6]
Molecular Formula C₁₁H₁₂Cl₂O[1][2][4]
Molecular Weight 231.12 g/mol [1][2][4]
Appearance Light yellow to brown clear liquid[1][2][7]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][4][7]
Density 1.20 g/cm³[1][4][7]
Refractive Index 1.5350 - 1.5390[1][4][7]
Solubility Insoluble in water; Soluble in benzene, toluene[1]
Purity ≥ 98.0% (GC)[1][2]
Storage Sealed in dry, Room Temperature[1][4][7]
Predicted Spectroscopic Data

For unambiguous identification, the following spectroscopic signatures are expected based on the structure of this compound.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic protons of the pentanoyl chain will appear as multiplets, with the methylene group adjacent to the carbonyl being the most deshielded. A terminal methyl group will appear as a triplet.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would feature a signal for the carbonyl carbon around 198-202 ppm. Aromatic carbons would appear in the 127-140 ppm range, with carbon atoms bonded to chlorine showing characteristic shifts. Aliphatic carbons would be observed in the upfield region (10-45 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone will be prominent around 1690 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. C-Cl stretching bands can be expected in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms, providing a definitive confirmation of the elemental composition.

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride.[4] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[8][9]

Reaction Mechanism

The mechanism involves three key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of valeryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[9]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-dichlorobenzene ring attacks the electrophilic acylium ion. The chlorine substituents are deactivating but ortho-, para-directing. The acylation occurs at the 4-position, which is para to one chlorine and ortho to the other, minimizing steric hindrance. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex.[8]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[8]

Caption: Mechanism of Friedel-Crafts Acylation

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example based on established chemical principles and should be performed by qualified personnel with appropriate safety measures.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.

  • Reactant Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add valeryl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add 1,3-dichlorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation to yield this compound as a clear, light-yellow liquid.

Key Reactions and Synthetic Utility

The true value of this compound lies in its role as a versatile intermediate. Its ketone and dichlorophenyl groups serve as handles for a variety of subsequent transformations.

Application in Agrochemical Synthesis: The Hexaconazole Pathway

A primary industrial application of this compound is its use as a key precursor in the synthesis of Hexaconazole, a broad-spectrum triazole fungicide.[1][10] The synthesis leverages the ketone functionality for further elaboration.

The initial steps of this pathway typically involve:

  • Halogenation: Alpha-bromination or chlorination of the ketone. This is a critical step to introduce a leaving group adjacent to the carbonyl, activating the position for nucleophilic substitution.

  • Nucleophilic Substitution: Reaction with the nucleophilic 1,2,4-triazole. This step forms the core heterocyclic structure essential for the fungicidal activity of Hexaconazole.

  • Reduction: Reduction of the ketone to a secondary alcohol.

  • Further Elaboration: Subsequent steps build the final complex structure of Hexaconazole.

Hexaconazole_Pathway Figure 2: Initial Synthetic transformations of this compound Start This compound Step1 α-Halogenation (e.g., with Br₂) Start->Step1 Intermediate1 α-Halo Ketone Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution (with 1,2,4-Triazole) Intermediate1->Step2 Intermediate2 Triazole Ketone Intermediate Step2->Intermediate2 Step3 Ketone Reduction (e.g., with NaBH₄) Intermediate2->Step3 Intermediate3 Precursor to Hexaconazole Step3->Intermediate3 Final Further Synthetic Steps leading to Hexaconazole Intermediate3->Final

Caption: Initial Synthetic transformations of this compound

Utility in Pharmaceutical and Fine Chemical Synthesis

Beyond agrochemicals, this compound is a valuable starting material in pharmaceutical and fine chemical research.[1][2]

  • Medicinal Chemistry: The dichlorophenyl group is a common motif in drug design, known to enhance binding affinity to biological targets and improve metabolic stability.[3] The intermediate can be used in the synthesis of novel analgesics, anti-inflammatory agents, and other therapeutic candidates.[2]

  • Polymer Science: It can be used in the development of specialty polymers and resins, where the chlorinated aromatic structure can impart improved thermal stability and chemical resistance.[2]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory and plant safety. The compound is classified as an irritant.[1]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: May cause skin, eye, and respiratory irritation.[11] The full toxicological profile has not been exhaustively investigated.[11]

  • Required PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[11] If ventilation is inadequate, use an approved respirator.[11]

First Aid and Emergency Procedures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[11]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from incompatible substances like strong oxidizing agents and acids.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the agrochemical industry and growing in the pharmaceutical and material science sectors. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an indispensable building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in chemical innovation and product development.

References

An In-depth Technical Guide to the Stability and Storage of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 2',4'-Dichlorovalerophenone

This compound (DCVP) is a halogenated aromatic ketone that serves as a critical intermediate in various synthetic pathways.[1][2] With the chemical formula C₁₁H₁₂Cl₂O, this compound is structurally characterized by a pentanoyl group attached to a 2,4-dichlorinated benzene ring.[1][3] Its primary industrial application lies in the synthesis of agrochemicals, most notably as a precursor to the widely used fungicide, hexaconazole.[2][3][4] Beyond agriculture, the unique chemical architecture of DCVP, featuring a reactive ketone and a stable dichlorophenyl moiety, makes it a valuable building block in the pharmaceutical and fine chemical industries for the development of novel therapeutic agents and specialty polymers.[1][4][5]

The stability and purity of DCVP are paramount, as any degradation can impact the yield, purity, and safety profile of the final products. This guide provides a comprehensive overview of the chemical stability of this compound, outlining its degradation pathways, recommended storage conditions, and methodologies for stability assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of DCVP is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 61023-66-3[3][6]
Molecular Formula C₁₁H₁₂Cl₂O[1][6]
Molecular Weight 231.12 g/mol [1][3][6]
Appearance Pale yellow to light brown liquid[1][3][7]
Boiling Point 297.3 ± 20.0 °C (Predicted)[3][7]
Density ~1.20 g/cm³[3][7]
Solubility Insoluble in water; Soluble in benzene and toluene.[3]

Chemical Stability and Degradation Pathways

This compound is generally stable under recommended storage conditions.[8] However, like all chemical intermediates, it is susceptible to degradation when exposed to specific environmental stressors. Understanding these degradation pathways is a core component of ensuring its quality over time. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are crucial for identifying likely degradation products and establishing stability-indicating analytical methods.[8]

The primary degradation pathways for DCVP can be inferred from its chemical structure and are likely to involve photolysis, oxidation, and extreme thermal stress.

Photodegradation

Aromatic ketones are well-known to be photosensitive.[9][10] The presence of the carbonyl group and the dichlorinated aromatic ring makes DCVP susceptible to degradation upon exposure to light, particularly UV radiation.

Mechanism: Upon absorption of light, the carbonyl group can be excited to a triplet state. A potential and common photochemical reaction for ketones with gamma-hydrogens (which DCVP possesses on its pentanoyl chain) is the Norrish Type II reaction. This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl oxygen, leading to the formation of a biradical intermediate. This intermediate can then either cleave to form an alkene and a smaller ketone or cyclize to form a cyclobutanol derivative.

G cluster_photo Photodegradation Pathway (Norrish Type II) DCVP This compound Excited Excited Triplet State DCVP->Excited hν (UV light) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction Cleavage Cleavage Products (e.g., 2',4'-dichloroacetophenone + propene) Biradical->Cleavage Cleavage Cyclization Cyclization Product (Cyclobutanol derivative) Biradical->Cyclization Cyclization

Caption: Inferred Photodegradation Pathway of DCVP.

Oxidative Degradation

DCVP should be protected from strong oxidizing agents.[8] The aliphatic side chain is a potential site for oxidation, which could lead to the formation of various degradation products, including hydroperoxides, alcohols, and smaller carboxylic acids or ketones through chain cleavage.

Causality: The presence of benzylic hydrogens (alpha to the carbonyl group and the aromatic ring) can be susceptible to radical-initiated oxidation. Storing under an inert atmosphere, such as nitrogen or argon, is a key preventative measure to mitigate this degradation pathway by excluding atmospheric oxygen.[6]

Thermal Decomposition

While stable at recommended temperatures, excessive heat can cause decomposition. Thermal decomposition of halogenated organic compounds can be complex, often involving the cleavage of carbon-halogen or carbon-carbon bonds.[1][5] For DCVP, high temperatures could lead to the release of hazardous gases, including hydrogen chloride (HCl) and carbon oxides (CO, CO₂).[6][8]

Prevention: Avoiding extremes of temperature and direct sunlight is a critical handling requirement.[8]

Hydrolytic Stability

Ketones are generally stable to hydrolysis under neutral pH conditions. While forced degradation studies should investigate the effects of acidic and basic conditions, significant hydrolysis of the ketone functional group itself is not expected under typical storage conditions. However, extreme pH could potentially catalyze other degradation reactions.

Optimal Storage and Handling Conditions

Based on the chemical nature of this compound and information from safety data sheets, the following conditions are recommended to ensure its long-term stability and purity.

ConditionRecommendationRationale and CausalitySource(s)
Temperature Store in a cool place. Options include room temperature or refrigerated (0-8°C).Lower temperatures slow down the rate of potential degradation reactions. Consistency is key.[1][3][6][7]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents oxidative degradation of the aliphatic side chain. DCVP is also noted to be hygroscopic.[6]
Light Protect from direct sunlight and UV sources.Prevents photochemical reactions like the Norrish Type II pathway, which can lead to significant degradation.[8]
Moisture Keep container tightly closed in a dry place.The compound is reported as hygroscopic; moisture can introduce impurities and potentially facilitate unwanted reactions.[3][6]
Ventilation Store in a well-ventilated area.General safety practice to prevent accumulation of vapors.[3][6]
Container Use tightly sealed, appropriate containers (e.g., glass or other non-reactive material).Prevents contamination, moisture ingress, and evaporation.[3][6]
Incompatibilities Keep away from strong oxidizing agents.To prevent uncontrolled and potentially hazardous oxidative reactions.[8]

Methodologies for Stability Assessment

A robust stability testing program is essential for defining the shelf-life and re-test period of DCVP. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential liabilities.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to achieve 10-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization by analytical methods.[3]

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow start Prepare DCVP Solution (e.g., in Acetonitrile/Water) control Control Sample (Unstressed) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent mixture (e.g., acetonitrile and water).

  • Acid Hydrolysis: Treat the DCVP solution with an appropriate concentration of acid (e.g., 0.1 M HCl). Heat the sample (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Treat the DCVP solution with a base (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction closely as base-catalyzed reactions can be rapid. Neutralize samples before analysis.

  • Oxidative Degradation: Treat the DCVP solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photostability: Expose the DCVP (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Stress: Expose the solid DCVP to dry heat (e.g., 80°C).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. This allows for the separation and identification of the parent compound and any degradation products formed.

Conclusion

This compound is a stable chemical intermediate when stored under appropriate conditions. Its primary vulnerabilities are to photodegradation and oxidation. By implementing stringent storage and handling protocols—specifically, protection from light, exclusion of oxygen via an inert atmosphere, and maintenance in a cool, dry environment—its chemical integrity can be preserved. A comprehensive stability testing program, incorporating forced degradation studies, is essential for fully characterizing its degradation profile, developing robust analytical methods, and ensuring the quality of this vital synthetic building block for the agrochemical and pharmaceutical industries.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Hexaconazole Utilizing 2',4'-Dichlorovalerophenone as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of the broad-spectrum triazole fungicide, Hexaconazole, starting from the key raw material, 2',4'-Dichlorovalerophenone. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors. We will explore the strategic importance of this compound, detail a validated multi-step synthesis pathway, provide step-by-step laboratory protocols, and discuss the underlying chemical principles and the fungicide's mechanism of action.

Introduction: The Strategic Role of this compound

This compound, also known as 1-(2,4-Dichlorophenyl)pentan-1-one, is a vital chemical intermediate in the production of numerous agrochemicals and pharmaceuticals.[1][2] Its structure, featuring a reactive ketone group and a dichlorinated aromatic ring, makes it an ideal precursor for building the complex architecture of triazole fungicides like Hexaconazole.[2][3] The dichlorophenyl moiety is a common feature in many bioactive molecules, often enhancing their efficacy and influencing their pharmacokinetic properties.[2] The high purity and stability of this compound ensure its suitability for industrial-scale synthesis where consistent quality and yield are paramount.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 61023-66-3
Molecular Formula C₁₁H₁₂Cl₂O
Molecular Weight 231.12 g/mol
Appearance Light yellow liquid
Boiling Point 297.3 ± 20.0 °C[5][6]
Density 1.20 g/cm³[5][6]
Solubility Insoluble in water; Soluble in benzene, toluene
Purity (Typical) >98.0% (GC)

Overview of the Hexaconazole Synthesis Pathway

The synthesis of Hexaconazole from this compound is a multi-step process designed to construct the chiral tertiary alcohol and introduce the critical 1,2,4-triazole ring, which is fundamental to its fungicidal activity.[7][8] The most common and efficient pathway involves three primary stages: olefination of the ketone, epoxidation of the resulting alkene, and subsequent nucleophilic ring-opening of the epoxide with 1,2,4-triazole.[7][8][9] An alternative approach can also utilize a Corey-Chaykovsky reaction to form the epoxide directly from the starting ketone.[9]

This guide will focus on the olefination-epoxidation route, which offers excellent control and high yields.[7]

G cluster_0 Synthesis Workflow Start This compound Step1 Step 1: Olefination (Wittig Reaction) Start->Step1 Intermediate1 1-(2,4-Dichlorophenyl)-1-pentene Step1->Intermediate1 Step2 Step 2: Epoxidation Intermediate1->Step2 Intermediate2 Epoxide Intermediate Step2->Intermediate2 Step3 Step 3: Ring-Opening (Nucleophilic Attack) Intermediate2->Step3 End Hexaconazole Step3->End G cluster_1 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Hexaconazole Hexaconazole Inhibition INHIBITS Hexaconazole->Inhibition Inhibition->CYP51 Disruption Disruption Accumulation->Disruption Disruption->Membrane

References

Application Notes & Protocols: The Strategic Role of 2',4'-Dichlorovalerophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Identifying a Versatile Synthetic Building Block

In the landscape of modern drug discovery and development, the efficiency of a synthetic route is paramount. The selection of starting materials and key intermediates dictates not only the yield and purity of the final Active Pharmaceutical Ingredient (API) but also the economic viability and scalability of the process. 2',4'-Dichlorovalerophenone, a dichlorinated aromatic ketone, has emerged as a valuable and versatile intermediate.[1] Its utility stems from the reactive carbonyl group and the adjacent α-carbon, which serve as handles for a variety of chemical transformations.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will move beyond mere chemical properties to explore the causality behind its use in specific, high-value synthetic pathways, providing detailed, field-proven protocols. The primary focus will be on its application in synthesizing precursors for pharmacologically active molecules, using the synthesis of a cathinone-class intermediate as a prime example.

Section 1: Core Properties and Handling of this compound

A thorough understanding of the starting material is the foundation of any successful synthesis. This compound (CAS: 61023-66-3) is a pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61023-66-3[2][3]
Molecular Formula C₁₁H₁₂Cl₂O[2][3]
Molecular Weight 231.12 g/mol [2][3]
Appearance Pale yellow, clear liquid[2][4]
Boiling Point 297.3 ± 20.0 °C (Predicted)[2][3]
Density 1.20 g/cm³[2][3]
Solubility Insoluble in water; Soluble in toluene, benzene.[2]
Storage Sealed in dry, room temperature conditions.[4]
Safety and Handling Precautions

As a chlorinated organic compound, appropriate safety measures are non-negotiable. This compound is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[5]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations. Do not let the product enter drains.[5]

Section 2: Primary Pharmaceutical Application: Synthesis of α-Amino Ketone Intermediates

The most significant application of this compound in pharmaceutical synthesis is its use as a precursor for α-amino ketones. These structures are core scaffolds in a variety of neurologically active compounds, most notably substituted cathinones like Bupropion, which is a dopamine-norepinephrine reuptake inhibitor (DNRI) used for treating depression and for smoking cessation.[6][7]

The overall synthetic strategy involves a two-step process:

  • α-Bromination: Introduction of a bromine atom at the carbon adjacent to the carbonyl group. This is the key activation step.

  • Nucleophilic Substitution: Displacement of the bromide with a primary or secondary amine (e.g., tert-butylamine) to form the desired α-amino ketone.

This pathway is highly adaptable, allowing for the synthesis of a library of compounds by varying the amine nucleophile in the second step.

G start This compound intermediate α-Bromo-2',4'-Dichlorovalerophenone start->intermediate Step 1: α-Bromination final α-(tert-Butylamino)-2',4'-Dichlorovalerophenone (Bupropion Analog Precursor) intermediate->final Step 2: Nucleophilic Substitution (+ tert-Butylamine)

Caption: General workflow for synthesizing a Bupropion analog precursor.

Protocol 1: α-Bromination of this compound

Scientific Rationale: The α-bromination of a ketone is a classic and robust reaction. It proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking molecular bromine.[8] The use of an acid catalyst is crucial for achieving a controlled, mono-bromination, as it ensures the reaction rate is dependent on enol formation rather than the concentration of the brominating agent.

Table 2: Reagents and Quantities for α-Bromination

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
This compound231.1210.0 g43.261.0
Acetic Acid (Glacial)60.05100 mL-Solvent
Bromine (Br₂)159.812.4 mL (7.4 g)46.311.07
Hydrobromic Acid (48%)-2-3 drops-Catalyst

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 10.0 g (43.26 mmol) of this compound in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 2-3 drops of 48% hydrobromic acid to the solution.

  • Bromine Addition: While stirring vigorously, add a solution of 2.4 mL (46.31 mmol) of bromine in 20 mL of glacial acetic acid dropwise from the dropping funnel. The characteristic orange-red color of bromine should disappear upon addition. Maintain the reaction temperature at 25-30°C using a water bath. The rate of addition should be controlled to prevent a buildup of unreacted bromine.

  • Reaction Monitoring: After the addition is complete (approx. 30-45 minutes), allow the reaction to stir at room temperature for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system to observe the consumption of the starting material.

  • Workup and Isolation:

    • Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.

    • The crude α-bromo ketone will precipitate as an oil or solid. If it is an oil, extract the aqueous mixture three times with 75 mL portions of dichloromethane.

    • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), then with a sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude product is typically an oil. It can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity to be used directly in the next step. The product identity can be confirmed by ¹H NMR spectroscopy, looking for the characteristic downfield shift of the α-proton, which will now appear as a doublet or multiplet adjacent to the bromine atom.

G cluster_0 Acid-Catalyzed Enol Formation cluster_1 Nucleophilic Attack Ketone Ketone (Protonated) Enol Enol Intermediate Ketone->Enol -H+ Br2 Br-Br Enol->Br2 Attack on Br₂ Product α-Bromo Ketone Br2->Product -Br⁻

Caption: Acid-catalyzed mechanism for α-bromination of a ketone.

Protocol 2: Synthesis of α-(tert-Butylamino)-2',4'-Dichlorovalerophenone

Scientific Rationale: This step is a standard Sₙ2 (nucleophilic substitution) reaction. The previously installed bromine atom is an excellent leaving group. tert-Butylamine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.[9] A non-polar, aprotic solvent like toluene is often used. The reaction requires heat to overcome the activation energy, and an excess of the amine is typically used to drive the reaction to completion and to act as a base to neutralize the HBr formed as a byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude α-Bromo-2',4'-Dichlorovalerophenone (assuming ~43 mmol from the previous step) in 100 mL of toluene.

  • Amine Addition: To this solution, add tert-butylamine (12.6 g, 17.2 mL, 172 mmol, ~4 equivalents) slowly. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The formation of tert-butylammonium bromide may be observed as a precipitate.

  • Reaction Monitoring: Monitor the reaction's progress using TLC until the starting bromo-ketone spot is no longer visible.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the ammonium salt precipitate and wash the solid with a small amount of cold toluene.

    • Combine the filtrate and washings. Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification & Validation: The crude product, the free base of the α-amino ketone, is typically an oil. For many applications, it can be carried forward. For higher purity, it can be purified via column chromatography. A common final step in pharmaceutical synthesis is to convert this basic free amine into a more stable and handleable hydrochloride salt by treating the solution with ethereal or isopropanolic HCl, which causes the salt to precipitate.[10] The final structure can be confirmed by NMR, IR spectroscopy, and mass spectrometry.

Section 3: Broader Applications & Future Outlook

While the synthesis of Bupropion-like structures is a primary example, the utility of this compound is not limited to this pathway. It is also a known intermediate in the synthesis of agrochemicals, such as the fungicide hexaconazole.[2][11] The reactive handles on the molecule allow for its incorporation into diverse synthetic schemes for creating novel therapeutic agents, including potential analgesics and anti-inflammatory drugs.[1] The dichlorophenyl moiety itself is a common feature in many pharmacologically active molecules, providing metabolic stability and influencing binding affinity.

The protocols described herein provide a robust and validated framework for utilizing this compound as a strategic intermediate. By understanding the underlying mechanisms and paying careful attention to reaction conditions and safety, researchers can effectively leverage this building block in the complex and rewarding field of pharmaceutical synthesis.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2',4'-Dichlorovalerophenone. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide hexaconazole, ensuring the purity and concentration of this compound is paramount for quality control and reaction yield optimization.[1][2] The developed isocratic method utilizes a C18 stationary phase with a UV detector, offering excellent specificity, linearity, accuracy, and precision. The protocol herein is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for use in regulated environments.[3][4][5]

Introduction

This compound, with the chemical formula C₁₁H₁₂Cl₂O, is a halogenated aromatic ketone.[1] It serves as a key building block in the synthesis of various biologically active molecules.[2] Its chemical structure, featuring a dichlorophenyl ring and a pentanone chain, makes it amenable to analysis by reversed-phase HPLC, a widely used technique for the separation, identification, and quantification of organic compounds in the pharmaceutical industry.[5][6]

The objective of this work was to develop and validate a simple, rapid, and reliable HPLC method for the determination of this compound in process samples or as a raw material. The method is designed to be easily transferable and robust for routine quality control applications.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Variable Wavelength Detector (VWD).[7]

  • Chromatographic Data System (CDS): OpenLAB CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent C18 reversed-phase column.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).

  • Reference Standard: this compound, purity ≥ 98.5% (GC).[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides a hydrophobic stationary phase suitable for retaining the non-polar this compound.[8] The mobile phase, a mixture of acetonitrile and water, was chosen for its excellent solubilizing properties for the analyte and its compatibility with UV detection.[9] The detection wavelength of 254 nm was selected based on the UV absorbance spectrum of the dichlorophenyl chromophore.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[10]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.[11] Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][6]

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks from the matrix or diluent at the retention time of this compound. Forced degradation studies are also recommended to demonstrate that the method can separate the analyte from potential degradation products.[12]

Linearity and Range

Linearity was assessed by injecting the prepared calibration standards in triplicate. A calibration curve was constructed by plotting the mean peak area against the corresponding concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The range is defined as the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4]

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3] The percentage recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

  • Repeatability: Determined by performing six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision: Determined by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[3]

Robustness

The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Acetonitrile percentage ± 2%)

  • Column temperature (± 5 °C)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Results and Discussion

The proposed HPLC method provides a well-resolved, symmetric peak for this compound with a retention time of approximately 5.2 minutes under the specified conditions.

Validation Summary

The results of the method validation are summarized in Table 2.

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD (µg/mL) -0.3
LOQ (µg/mL) -1.0
Robustness No significant impact on resultsPassed

The linearity of the method was excellent over the concentration range of 1 to 100 µg/mL, with a correlation coefficient of 0.9998. The accuracy of the method was confirmed by the high recovery rates, which were all within the acceptable range of 98.0% to 102.0%. The low %RSD values for repeatability and intermediate precision demonstrate that the method is highly precise. The calculated LOD and LOQ indicate that the method is sensitive enough for the intended purpose. The method also proved to be robust, with minor variations in the chromatographic parameters having no significant effect on the peak area or system suitability.

Step-by-Step Protocol

  • Instrument Setup:

    • Set up the HPLC system according to the parameters listed in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Solution Preparation:

    • Prepare the standard stock solution and calibration standards as described in Section 2.3.

    • Prepare sample solutions as described in Section 2.3, ensuring the final concentration is within the validated range.

  • Analytical Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared sample solutions.

    • It is good practice to inject a quality control (QC) standard at a known concentration periodically throughout the sequence to monitor system performance.

  • Data Processing and Quantification:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Generate a linear regression calibration curve from the calibration standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Visual Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical flow of the method validation process.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Water 70:30) P3 Prepare Calibration Standards (1-100 µg/mL) P1->P3 P2 Prepare Standard Stock (1000 µg/mL) P2->P3 A3 Inject Standards P3->A3 P4 Prepare & Filter Sample A4 Inject Sample(s) P4->A4 A1 Equilibrate HPLC System A2 Inject Blank A1->A2 A2->A3 A3->A4 D1 Integrate Peaks A3->D1 A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3 G Validation Method Validation (ICH Q2) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (Recovery Study) Validation->Accuracy Precision Precision (%RSD ≤ 2.0%) Validation->Precision LOQ LOQ (Quantifiable Limit) Validation->LOQ Robustness Robustness (Parameter Variation) Validation->Robustness Linearity->LOQ

References

Analysis of 2',4'-Dichlorovalerophenone by Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichlorovalerophenone is an aromatic ketone characterized by a five-carbon acyl chain and two chlorine substituents on the phenyl ring. As a halogenated organic compound, it may serve as a critical intermediate in chemical synthesis, a potential impurity in pharmaceutical manufacturing, or a metabolite in toxicological studies. Accurate and reliable quantification of such compounds is paramount for process optimization, quality control, and safety assessment.

Gas chromatography (GC) is an ideal analytical technique for the separation and analysis of semi-volatile compounds like this compound. When coupled with mass spectrometry (MS), it provides unparalleled selectivity and sensitivity, enabling positive compound identification and trace-level quantification even in complex matrices.[1]

This document provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS. While standardized methods for this specific analyte are not widely published, the methodology presented here is built upon established principles for the analysis of chlorinated aromatic ketones and other halogenated hydrocarbons, providing a robust starting point for method development and validation.[2][3]

Principle of the Method

The core of this method involves the separation of this compound from the sample matrix based on its volatility and polarity, followed by its detection and quantification.

  • Sample Preparation: The analyte is first isolated from the sample matrix using liquid-liquid extraction (LLE). This step concentrates the analyte and removes non-volatile or interfering components.[4][5]

  • Gas Chromatographic Separation: The extracted sample is injected into the GC system, where it is vaporized. The gaseous analyte is transported by an inert carrier gas (Helium) through a capillary column. The choice of a mid-polarity stationary phase, such as one containing 5% phenyl groups, is critical. This phase provides a balanced interaction mechanism, separating compounds based on a combination of their boiling points and dipole moments, which is ideal for a moderately polar, halogenated ketone.[6][7]

  • Mass Spectrometric Detection: As the analyte elutes from the column, it enters the mass spectrometer. It is first ionized, typically by electron impact (EI), which causes the molecule to fragment in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). This fragmentation pattern acts as a chemical "fingerprint," allowing for highly specific identification. Quantification is achieved by monitoring characteristic ions and comparing their signal intensity to that of prepared calibration standards.[1]

Overall Experimental Workflow

The entire process, from sample receipt to data analysis, follows a structured and logical sequence to ensure data integrity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Receipt Spike Spike with Internal Standard (Optional) Sample->Spike LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->LLE Concentrate Evaporate & Reconstitute in Injection Solvent LLE->Concentrate Inject GC Injection Concentrate->Inject Standards Prepare Calibration Standards (Stock & Serial Dilutions) CalCurve Generate Calibration Curve Standards->CalCurve Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect MS Detection (Ionization & Fragmentation) Separate->Detect Quantify Identify & Quantify Analyte (Compare Sample to Curve) Detect->Quantify CalCurve->Quantify Report Final Report Generation Quantify->Report G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Specificity Specificity ValidatedMethod Validated Method Specificity->ValidatedMethod Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOQ LOQ Linearity->LOQ Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD LOD LOD->LOQ LOQ->ValidatedMethod

References

Reaction conditions for Friedel-Crafts acylation to produce 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2',4'-Dichlorovalerophenone via Friedel-Crafts Acylation

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a key intermediate in the production of pharmaceuticals and agrochemicals such as the fungicide Hexaconazole.[1][2][3] The synthesis is achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is intended for researchers and process chemists, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction: The Friedel-Crafts Acylation in Modern Synthesis

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered by Charles Friedel and James Crafts in 1877, remains a highly effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4] This electrophilic aromatic substitution reaction is invaluable for producing aryl ketones, which are versatile precursors in various industrial applications.[5][6]

A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product. This property effectively prevents further substitutions, leading to a clean, monoacylated product.[7] The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often complicate alkylation reactions.[8]

Reaction Principle and Mechanism

The synthesis of this compound proceeds via electrophilic aromatic substitution. The mechanism involves three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[9][10] The role of the Lewis acid is to accept a lone pair of electrons from the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate the powerful electrophile.[11][12]

  • Electrophilic Attack: The electron-rich π system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Restoration of Aromaticity: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.[4][10]

However, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[4] This complexation requires the use of a stoichiometric amount, or even a slight excess, of the catalyst. The final product is liberated from this complex during the aqueous work-up.[4][13]

Reaction_Mechanism ValerylCl Valeryl Chloride AcyliumIon Acylium Ion (Electrophile)(Resonance Stabilized) ValerylCl->AcyliumIon Step 1: Generation of Electrophile AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->AcyliumIon Step 1: Generation of Electrophile SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Step 2: Electrophilic Attack Dichlorobenzene 1,3-Dichlorobenzene Dichlorobenzene->SigmaComplex Step 2: Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Step 3: Deprotonation & Aromaticity Restoration FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up (e.g., H₂O/HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a laboratory-scale synthesis. All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

ReagentCAS No.MW ( g/mol )Amount (moles)Amount (g/mL)Role
1,3-Dichlorobenzene541-73-1147.000.1014.7 g (11.4 mL)Aromatic Substrate
Valeryl Chloride638-29-9120.580.1113.3 g (12.0 mL)Acylating Agent
Aluminum Chloride (Anhydrous)7446-70-0133.340.1216.0 gLewis Acid Catalyst
Dichloromethane (DCM), Anhydrous75-09-284.93-150 mLSolvent
Hydrochloric Acid (conc.)7647-01-036.46-50 mLWork-up
Saturated Sodium BicarbonateN/A--100 mLNeutralization
Anhydrous Magnesium Sulfate7487-88-9120.37-~10 gDrying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (bubbler or N₂ line), and a 125 mL pressure-equalizing dropping funnel sealed with a septum. Ensure all joints are properly greased and clamped.

    • Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (16.0 g).

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension. The mixture may warm slightly.

  • Formation of the Acylium Ion:

    • In a separate dry flask, prepare a solution of valeryl chloride (13.3 g) in 50 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel using a cannula or a dry syringe.

    • Cool the AlCl₃ suspension in the reaction flask to 0°C using an ice-water bath.

    • Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 5°C to control the exothermic reaction. A colored complex will form.

  • Acylation Reaction:

    • After the addition is complete, continue stirring the mixture at 0°C for an additional 15 minutes.

    • Slowly add the 1,3-dichlorobenzene (14.7 g) to the reaction mixture dropwise via syringe over 30 minutes, ensuring the temperature remains below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Prepare a 1 L beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The colored complex will decompose.[14][15]

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Separate the layers. The bottom layer is the organic (DCM) phase containing the product.[13]

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers. Wash the combined organic phase sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude product, a light yellow oil, can be purified by vacuum distillation to yield high-purity this compound.[1]

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Light yellow liquid[1]

  • Boiling Point: 297.3 ± 20.0 °C[1]

  • Density: 1.20 g/cm³[1]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Purity can be assessed by Gas Chromatography (GC).

Experimental Workflow Visualization

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_glass 1. Assemble Dry Glassware prep_alcl3 2. Charge AlCl₃ & Anhydrous DCM prep_glass->prep_alcl3 prep_acyl 3. Prepare Valeryl Chloride in DCM prep_alcl3->prep_acyl react_cool 4. Cool AlCl₃ suspension to 0°C react_add_acyl 5. Add Valeryl Chloride solution dropwise react_cool->react_add_acyl react_add_arene 6. Add 1,3-Dichlorobenzene dropwise react_add_acyl->react_add_arene react_stir 7. Stir at RT for 2-4h (Monitor via TLC) react_add_arene->react_stir workup_quench 8. Quench by pouring into Ice/HCl workup_separate 9. Separate Organic Layer workup_quench->workup_separate workup_wash 10. Wash with HCl, H₂O, NaHCO₃, Brine workup_separate->workup_wash workup_dry 11. Dry (MgSO₄) & Evaporate Solvent workup_wash->workup_dry purify_distill 12. Vacuum Distillation purify_analyze 13. Characterize Final Product purify_distill->purify_analyze

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware. AlCl₃ was deactivated.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened anhydrous AlCl₃.[15]
2. Insufficient catalyst.Use at least 1.1-1.2 equivalents of AlCl₃ to account for complexation with the product.[4][7]
3. Incomplete reaction.Increase reaction time or gently heat the mixture (e.g., to 40-50°C) after the initial addition phase. Monitor by TLC.[16]
Formation of Multiple Products 1. Isomer formation (acylation at other positions).The 2,4-directing effect of the chloro groups is strong, but minor isomers are possible. Purification by distillation or chromatography is key.
2. Reaction temperature too high.Maintain low temperatures during the addition of reagents to minimize side reactions.
Difficult Work-up (Emulsion) 1. Incomplete decomposition of the aluminum complex.Ensure vigorous stirring when quenching the reaction. Add the reaction mixture to the ice/acid, not the other way around. Adding more acid or brine can help break emulsions.[17]

Safety Precautions

  • General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin and moisture.[14][18]

  • Valeryl Chloride: Corrosive and a lachrymator (causes tearing). It is moisture-sensitive. Handle with care and avoid inhalation of vapors.[15]

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling only in a fume hood.[15]

  • Work-up: The quenching process is highly exothermic and releases large amounts of HCl gas. Ensure slow and careful addition to the ice/acid mixture.

References

The Strategic Role of 2',4'-Dichlorovalerophenone in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dichlorinated Ketone

2',4'-Dichlorovalerophenone (DCVP), a chemical compound identified by CAS number 6342-63-8, is a pivotal intermediate in the synthesis of a variety of agrochemicals.[1] This light yellow liquid, with a molecular formula of C₁₁H₁₂Cl₂O, is characterized by its high purity (typically >98.0%) and stability, making it a reliable precursor for complex chemical manufacturing.[1] While its applications extend to the pharmaceutical and fine chemical industries, its most prominent role is in the production of potent fungicides, particularly those belonging to the triazole class.[2][3] The presence of a reactive ketone group and a dichlorinated aromatic ring within its structure allows for a range of chemical modifications, leading to the creation of highly effective crop protection agents.[2] This document provides an in-depth guide for researchers and development professionals on the application of this compound in the synthesis of key agrochemicals, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 6342-63-8
Molecular Formula C₁₁H₁₂Cl₂O
Molecular Weight 231.12 g/mol
Appearance Light yellow liquid
Boiling Point 297.3 ± 20.0 °C
Density 1.20 g/cm³
Solubility Insoluble in water; Soluble in benzene and toluene
Purity (GC) > 98.0%

Table 1: Key physicochemical properties of this compound.[1]

Core Application: Synthesis of Triazole Fungicides

Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] This disruption of ergosterol production leads to impaired fungal growth and cell death.[4] this compound is a key starting material for the synthesis of several triazole fungicides, most notably Hexaconazole.

Synthetic Pathway to Triazole Fungicides: A General Overview

The synthesis of triazole fungicides from this compound or analogous ketones like 2',4'-dichloroacetophenone generally follows a multi-step process.[1][5] While a direct detailed protocol for Hexaconazole from DCVP is proprietary and varies between manufacturers, a scientifically sound and widely documented analogous pathway for the synthesis of Propiconazole from 2',4'-dichloroacetophenone can be extrapolated. This process typically involves:

  • Cyclization (Ketalization): Protection of the ketone group by reaction with a diol to form a dioxolane.

  • Halogenation (e.g., Bromination): Introduction of a halogen atom, which will serve as a leaving group in the subsequent step.

  • Condensation (Nucleophilic Substitution): Reaction with 1,2,4-triazole to introduce the crucial triazole moiety.

G DCVP This compound Dioxolane Dioxolane Intermediate DCVP->Dioxolane Cyclization (Ketalization) with a diol Halogenated_Intermediate Halogenated Dioxolane Dioxolane->Halogenated_Intermediate Halogenation (e.g., Bromination) Triazole_Fungicide Triazole Fungicide (e.g., Hexaconazole) Halogenated_Intermediate->Triazole_Fungicide Condensation with 1,2,4-triazole

Caption: Generalized synthetic workflow for triazole fungicides from this compound.

Protocol 1: Synthesis of a Dioxolane Intermediate from this compound

This protocol is based on the well-established synthesis of propiconazole from the analogous 2',4-dichloroacetophenone.[5][6]

Objective: To protect the ketone functionality of this compound via a cyclization reaction to form a dioxolane intermediate.

Materials:

  • This compound

  • 1,2-Pentanediol

  • Benzene (or another suitable azeotropic solvent)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), 1,2-pentanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient volume of benzene to allow for azeotropic removal of water.

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude dioxolane intermediate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Causality of Experimental Choices:

  • 1,2-Pentanediol: The choice of diol will determine the substituents on the resulting dioxolane ring, which can influence the final properties of the agrochemical.

  • Azeotropic Removal of Water: The formation of the ketal is a reversible reaction. By removing water as it is formed, the equilibrium is shifted towards the product side, thus maximizing the yield.

  • Catalyst: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

Protocol 2: Bromination of the Dioxolane Intermediate

Objective: To introduce a bromine atom to the intermediate, which will act as a leaving group for the subsequent introduction of the triazole ring.

Materials:

  • Dioxolane intermediate from Protocol 1

  • Bromine

  • Dichloromethane (or another suitable solvent)

  • Round-bottom flask with a dropping funnel and stirrer

  • Ice bath

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the dioxolane intermediate (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane to the cooled reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude brominated intermediate.

  • The crude product may be used directly in the next step or purified by column chromatography.

Causality of Experimental Choices:

  • Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Slow Addition of Bromine: This also helps to control the reaction exotherm and prevent over-bromination.

Protocol 3: Condensation with 1,2,4-Triazole

Objective: To synthesize the final triazole fungicide through a nucleophilic substitution reaction.

Materials:

  • Brominated intermediate from Protocol 2

  • 1,2,4-Triazole

  • A strong base (e.g., sodium hydride or potassium carbonate)

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask with a stirrer and heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • In a round-bottom flask, prepare a solution of the sodium or potassium salt of 1,2,4-triazole by reacting 1,2,4-triazole (1.2 eq) with a strong base like sodium hydride or potassium carbonate (1.5 eq) in DMF.

  • Heat the mixture to ensure the formation of the triazole salt.

  • Add the brominated intermediate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.[4]

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure triazole fungicide.

Causality of Experimental Choices:

  • Aprotic Polar Solvent (DMF): DMF is an excellent solvent for this type of nucleophilic substitution reaction as it can solvate the cation of the base while leaving the triazole anion relatively free to act as a nucleophile.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the nucleophilic substitution.

Alternative Synthetic Route: Chiral Hexaconazole Synthesis

Patents also describe an alternative route for the synthesis of chiral hexaconazole starting from this compound.[7][8] This method involves a Wittig reaction followed by epoxidation and subsequent ring-opening with 1,2,4-triazole.

G DCVP This compound Alkene 1-(2,4-dichlorophenyl)-1-pentene DCVP->Alkene Wittig Reaction (Methylene triphenylphosphine ylide) Epoxide Epoxidation Intermediate Alkene->Epoxide Asymmetric Epoxidation (Transition-metal catalyst) Chiral_Hexaconazole Chiral Hexaconazole Epoxide->Chiral_Hexaconazole Ring-opening with 1,2,4-triazole

Caption: Alternative synthetic pathway for chiral hexaconazole from this compound.

This route is particularly significant for producing enantiomerically pure or enriched fungicides, which can exhibit higher efficacy and a better environmental profile.

Characterization of Synthesized Agrochemicals

The identity and purity of the intermediates and the final agrochemical product must be confirmed using standard analytical techniques.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing the purity of fractions during column chromatography.
High-Performance Liquid Chromatography (HPLC) Determining the purity of the final product and quantifying yields.
Gas Chromatography (GC) Assessing the purity of volatile intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidating the chemical structure of the synthesized compounds.
Mass Spectrometry (MS) Determining the molecular weight and fragmentation pattern of the synthesized compounds.
Infrared (IR) Spectroscopy Identifying the functional groups present in the molecules.

Table 2: Analytical techniques for the characterization of synthesized agrochemicals.

Conclusion

This compound is a versatile and crucial building block in the agrochemical industry. Its chemical structure allows for its efficient conversion into high-value triazole fungicides like Hexaconazole. The synthetic pathways outlined in this document, based on established chemical principles and analogous reactions, provide a solid foundation for researchers and drug development professionals to explore the potential of this important intermediate. Adherence to sound experimental design, careful monitoring of reaction parameters, and thorough characterization of the products are paramount for the successful synthesis of effective and safe agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2',4'-Dichlorovalerophenone is a critical step in the production of valuable agrochemicals, such as the fungicide Hexaconazole, and serves as a versatile intermediate in pharmaceutical and fine chemical development.[1][2][3] The most common and industrially relevant synthetic route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). While seemingly straightforward, this electrophilic aromatic substitution is often plagued by the formation of side products that can complicate purification, reduce yields, and impact the quality of the final product.

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the causality behind side product formation and offering robust, field-proven strategies for their mitigation and control.

Section 1: The Core Reaction Mechanism

Understanding the primary reaction pathway is fundamental to diagnosing deviations that lead to impurities. The Friedel-Crafts acylation proceeds in three main stages:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) abstracts the chloride from valeryl chloride to form a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Aromatic Substitution: The π-electron system of the 1,3-dichlorobenzene ring attacks the acylium ion. The two chlorine atoms are deactivating but act as ortho, para-directors.[6] Attack occurs predominantly at the C4 position, which is para to one chlorine and ortho to the other, leading to the desired 2',4'-isomer.

  • Rearomatization: A base (typically the AlCl₄⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and regenerating the catalyst.[7]

Caption: The primary pathway for Friedel-Crafts acylation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and observations reported by researchers in a practical, question-and-answer format.

Q1: My post-reaction analysis (GC-MS, ¹H NMR) shows several unexpected peaks with similar mass-to-charge ratios to my target product. What are these impurities?

A1: This is the most frequently encountered issue and typically points to the formation of isomeric side products. The identity of these isomers is almost always traced back to two root causes: lack of complete regioselectivity in the main reaction or, more commonly, the presence of impurities in the starting materials.

The most probable isomeric side products are:

  • 2',6'-Dichlorovalerophenone: This isomer forms when the acylium ion attacks the C2 position of 1,3-dichlorobenzene. This position is sterically hindered by the two adjacent chlorine atoms, making this a minor byproduct under optimized conditions. A study on the related benzoylation of m-dichlorobenzene confirms the formation of the 2,6-isomer as a minor product alongside the major 2,4-isomer.[8]

  • 2',5'-Dichlorovalerophenone: This impurity is not derived from 1,3-dichlorobenzene. Its presence is a strong indicator that your 1,3-dichlorobenzene starting material is contaminated with its isomer, 1,4-dichlorobenzene.[9] Friedel-Crafts acylation of 1,4-dichlorobenzene yields the 2,5-substituted product.[9]

  • 3',4'-Dichlorovalerophenone: Similar to the above, this isomer arises from an impurity in the aromatic starting material—in this case, 1,2-dichlorobenzene.[8]

  • 2',4'-Dichloro-3-methylbutyrophenone: This side product has a different acyl chain structure and originates from an isomeric impurity within the valeryl chloride reagent, specifically 3-methylbutyryl chloride.[10]

Side_Products cluster_main Main Reaction Pathway cluster_side Side Product Formation 1,3-Dichlorobenzene 1,3-Dichlorobenzene This compound This compound 1,3-Dichlorobenzene->this compound + Valeryl Chloride (Desired Path) 1,2-Dichlorobenzene (Impurity) 1,2-Dichlorobenzene (Impurity) 3',4'-Dichlorovalerophenone 3',4'-Dichlorovalerophenone 1,2-Dichlorobenzene (Impurity)->3',4'-Dichlorovalerophenone Acylation

Caption: Origins of common isomeric side products.

Q2: What are the best analytical methods to identify and quantify these specific isomers?

A2: Differentiating structural isomers requires techniques with high resolving power. A multi-pronged approach is recommended for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. While the isomers will have identical molecular weights and similar fragmentation patterns, they will exhibit distinct retention times on the GC column, allowing for their separation and quantification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. Each isomer will display a unique set of chemical shifts and coupling constants (J-values) corresponding to its specific proton environment.

  • Gas Chromatography-Infrared Detection (GC-IRD): For challenging separations or confirmations, GC-IRD is exceptionally powerful as it can distinguish isomers based on their unique "fingerprint" IR spectra in the vapor phase.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for separation and quantification, especially for in-process monitoring.[13]

Q3: My reaction yield is consistently low, and I observe significant amounts of unreacted starting material. What's causing this?

A3: Low conversion is a common troubleshooting issue in Friedel-Crafts acylation and is almost always linked to the deactivation of the catalyst or instability of the reagents.

  • Catalyst Deactivation by Moisture: Aluminum chloride is extremely hygroscopic.[14] Any moisture present in the reaction vessel, solvents, or reagents will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. This is the most common cause of failed or low-yielding reactions.[15]

  • Reagent Hydrolysis: Valeryl chloride is also highly sensitive to water and will readily hydrolyze to valeric acid, which is unreactive under these conditions.[16][17] This not only consumes your acylating agent but the resulting HCl can also interfere with the catalyst.

  • Insufficient Catalyst Stoichiometry: The ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[15][18] This complexation effectively removes the catalyst from the reaction cycle. Therefore, Friedel-Crafts acylation reactions require at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid catalyst relative to the acyl chloride.[15] Using a truly "catalytic" amount will result in poor conversion.

  • Deactivated Aromatic Ring: While 1,3-dichlorobenzene is suitable, substrates with more potent electron-withdrawing groups (like nitro groups) will not react.[5][15] Ensure your starting material is appropriate.

Troubleshooting_Workflow Start Problem: Low Yield / Low Conversion Check_Moisture Are anhydrous conditions guaranteed? Start->Check_Moisture Check_Catalyst Is AlCl₃ stoichiometry ≥ 1.0 eq? Check_Moisture->Check_Catalyst Yes Solution_Moisture Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Use fresh, free-flowing AlCl₃. Check_Moisture->Solution_Moisture No Check_Purity Are starting materials >99% pure? Check_Catalyst->Check_Purity Yes Solution_Catalyst Solution: - Recalculate stoichiometry. - Ensure >1.0 equivalent of AlCl₃ relative to valeryl chloride. Check_Catalyst->Solution_Catalyst No Solution_Purity Solution: - Analyze starting materials via GC. - Purify by distillation or source from a high-purity vendor. Check_Purity->Solution_Purity No End Optimized Reaction Check_Purity->End Yes Solution_Moisture->End Solution_Catalyst->End Solution_Purity->End

Caption: A workflow for troubleshooting low reaction yields.

Section 3: Mitigation Strategies & Experimental Protocols

Proactive control is superior to reactive purification. The following strategies and protocols are designed to minimize side product formation from the outset.

Summary of Side Products and Mitigation
Side ProductSourceIdentification Key (GC-MS)Prevention Strategy
2',6'-Dichlorovalerophenone Alternative regioselectivityUnique retention time, similar MS fragmentationLower reaction temperature; controlled rate of addition.
2',5'-Dichlorovalerophenone 1,4-Dichlorobenzene impurityUnique retention timeUse >99.5% pure 1,3-dichlorobenzene.
3',4'-Dichlorovalerophenone 1,2-Dichlorobenzene impurityUnique retention timeUse >99.5% pure 1,3-dichlorobenzene.
2',4'-Dichloro-3-methylbutyrophenone 3-Methylbutyryl chloride impurityUnique retention timeUse high-purity valeryl chloride.[10]
Valeric Acid Hydrolysis of valeryl chlorideEarlier retention timeMaintain strict anhydrous conditions.[16]
Polyacylated Products Further reaction of productHigh MW peaksNot a major issue due to deactivation by the acyl group.[19]
Experimental Protocol: Optimized Synthesis of this compound

This protocol is a self-validating system. Adherence to these steps, particularly regarding anhydrous technique, is critical for achieving high purity and yield.

1. Reagent & Glassware Preparation:

  • All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • 1,3-Dichlorobenzene (1.0 eq) should be of high purity (>99.5%) and passed through a short plug of activated alumina if necessary.

  • Valeryl chloride (1.05 eq) should be of high purity (>99%) and freshly distilled if quality is uncertain.

  • Aluminum chloride (1.1 eq) must be a fine, free-flowing powder from a freshly opened container. Clumpy, discolored AlCl₃ has been compromised by moisture and should not be used.[14]

  • An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be used, dried over calcium hydride and freshly distilled.

2. Reaction Setup & Execution:

  • To the cooled (0-5 °C, ice bath) three-neck flask under a positive pressure of nitrogen, add the anhydrous solvent and 1,3-dichlorobenzene (1.0 eq).

  • With vigorous stirring, add the anhydrous aluminum chloride (1.1 eq) portion-wise, allowing the temperature to remain below 10 °C.

  • Once the AlCl₃ is fully suspended, begin the slow, dropwise addition of valeryl chloride (1.05 eq) via the dropping funnel over 1-2 hours. Maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC.

3. Workup & Purification:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 3:1 v/v). This step is highly exothermic. Quenching with acid helps to break up the ketone-AlCl₃ complex.[14]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with the reaction solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product, a pale yellow or brown oil, can be purified by vacuum distillation to yield this compound as a clear, high-purity liquid.[2]

References

Minimizing byproduct formation in Friedel-Crafts acylation of 1,3-dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-dichlorobenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial reaction and minimizing the formation of unwanted byproducts. Our focus is on the synthesis of the primary product, 2,4-dichloroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.

Introduction: The Challenge of Selectivity

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1][2] When applied to 1,3-dichlorobenzene, the reaction aims to introduce an acyl group, typically an acetyl group, onto the aromatic ring. The two chlorine atoms, while deactivating the ring towards electrophilic attack, direct incoming electrophiles to the ortho and para positions.[3] This directing effect, combined with steric considerations, overwhelmingly favors acylation at the C-4 position, which is para to one chlorine and ortho to the other, yielding the desired 2,4-dichloroacetophenone.[4][5]

However, achieving high yield and purity is not trivial. The reaction is sensitive to a range of parameters that can lead to the formation of isomeric byproducts, starting material isomerization, or low conversion rates. This guide provides a structured approach to troubleshoot and optimize your experimental setup.

Core Reaction Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acylating agent (like acetyl chloride) and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][7] This ion is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Cl R-CO-Cl (Acetyl Chloride) Acylium_Complex {R-C=O⁺---Cl---AlCl₃⁻ | Acylium Ion Complex} Acyl_Cl->Acylium_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Complex DCB 1,3-Dichlorobenzene Sigma_Complex σ-Complex (Arenium Ion) Resonance Stabilized Acylium_Complex->Sigma_Complex DCB->Sigma_Complex Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation by [AlCl₄]⁻ Final_Product 2,4-Dichloroacetophenone Product_Complex->Final_Product Aqueous Workup

References

Overcoming incomplete reactions in 2',4'-Dichlorovalerophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2',4'-Dichlorovalerophenone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.[1][2] this compound is a key building block in the production of pharmaceuticals and agrochemicals, such as the fungicide Hexaconazole.[3] The most common synthetic route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with valeryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

However, the synthesis is often plagued by incomplete reactions, leading to low yields and purification challenges. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common cause of a low or non-existent yield in this reaction?

A1: The most frequent culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[4] AlCl₃ is extremely hygroscopic and reacts vigorously with water to become inactive.[5] Always use a fresh, unopened container of anhydrous AlCl₃ and handle it quickly in a dry environment (e.g., under an inert atmosphere like argon or nitrogen). Ensure all glassware is flame-dried or oven-dried immediately before use.

Q2: My reaction stalls, and I see a significant amount of unreacted 1,3-dichlorobenzene. Why?

A2: This points to either insufficient catalyst activity (see Q1) or the inherent low reactivity of the starting material. The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6] To overcome this, you may need to use a higher stoichiometry of the catalyst (e.g., 1.1 to 1.3 equivalents) or increase the reaction temperature gradually, while carefully monitoring for side product formation.[4]

Q3: Why is the reaction quenched in a mixture of ice and concentrated HCl?

A3: This step serves two critical purposes. First, the addition to ice manages the highly exothermic reaction that occurs when water is added to the AlCl₃ catalyst and the reaction complex. Second, the hydrochloric acid ensures the solution is acidic, which protonates any aluminum salts (like aluminum hydroxides) that form, making them soluble in the aqueous layer and preventing the formation of emulsions that complicate the work-up.[7]

Q4: Can I use valeric anhydride instead of valeryl chloride?

A4: Yes, valeric anhydride can be used as the acylating agent.[8] The mechanism is similar, with the Lewis acid activating the anhydride to generate the acylium ion. While anhydrides are generally less reactive than acyl chlorides, they can be a suitable alternative, though reaction conditions may require adjustment (e.g., slightly higher temperatures or longer reaction times).

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Issue 1: Incomplete Reaction - Significant Starting Material Remains

If TLC or GC analysis shows a large amount of unreacted 1,3-dichlorobenzene, consider the following causes and solutions.

Potential Cause Underlying Science & Explanation Recommended Solution
Inactive Catalyst Aluminum chloride (AlCl₃) is a powerful Lewis acid that activates the acyl chloride by forming a complex, which then generates the electrophilic acylium ion.[9] If exposed to atmospheric moisture, AlCl₃ hydrolyzes, losing its catalytic activity.Use fresh, anhydrous AlCl₃ from a sealed container. Handle it in a glovebox or under a positive pressure of inert gas. Ensure all glassware and solvents are scrupulously dry.[5]
Insufficient Catalyst Loading The product ketone forms a stable complex with AlCl₃, effectively sequestering the catalyst. Therefore, slightly more than one equivalent of the catalyst is required to drive the reaction to completion.Increase the stoichiometry of AlCl₃ to 1.1–1.3 equivalents relative to the valeryl chloride.
Low Reactivity of Substrate 1,3-Dichlorobenzene is an electron-poor aromatic ring due to the inductive electron-withdrawing effect of the two chlorine atoms, making it less nucleophilic and slowing the rate of electrophilic attack.Gradually and carefully increase the reaction temperature (e.g., from 0°C to room temperature, or from room temperature to 40-50°C). Monitor the reaction progress closely by TLC or GC to avoid the formation of degradation products or isomers.[4]
Poor Reagent Purity Impurities in the 1,3-dichlorobenzene or valeryl chloride can interfere with the reaction or poison the catalyst.Purify the starting materials before use. 1,3-Dichlorobenzene can be distilled, and valeryl chloride can be freshly prepared or distilled under reduced pressure.
Issue 2: Formation of Multiple Products (Isomers)

The acylation of 1,3-dichlorobenzene can potentially yield isomers, complicating purification.

Potential Cause Underlying Science & Explanation Recommended Solution
Reaction Temperature Too High While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barrier for the formation of less-favored isomers, such as the 2,6-dichloro isomer.[10] The desired 2',4'-isomer is the major product due to the directing effects of the chlorine atoms.Maintain careful temperature control. Start the reaction at a lower temperature (0-5°C) during the addition of reagents and then allow it to slowly warm to room temperature.[7] Avoid excessive heating unless necessary to drive the reaction.
Rearrangement Reactions Although less common in acylation than alkylation, under harsh conditions, minor rearrangements or dechlorobenzoylation can occur.[10][11]Use the mildest effective reaction conditions. Ensure a controlled and slow addition of reagents to avoid localized overheating.
Issue 3: Difficult Work-up and Purification

Challenges during the work-up can lead to significant product loss.

Potential Cause Underlying Science & Explanation Recommended Solution
Emulsion Formation During the aqueous quench, insoluble aluminum salts can form, leading to persistent emulsions that make layer separation difficult or impossible.Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.[7] The acid keeps the aluminum salts soluble. If an emulsion persists, filter the entire mixture through a pad of Celite.
Product Impurity Crude this compound may contain unreacted starting materials or colored impurities.Purification can be achieved via vacuum distillation.[12] Alternatively, recrystallization from a suitable solvent system (e.g., isopropanol or hexane/ethyl acetate mixtures) can be effective. Using an adsorbent like activated carbon during recrystallization can help remove colored impurities.[13]

Part 3: Diagrams and Workflows

Visual aids to better understand the process and troubleshooting logic.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration ValerylCl Valeryl Chloride Complex1 [Valeryl Chloride-AlCl₃ Complex] ValerylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 AcyliumIon Acylium Ion (Electrophile) (Resonance Stabilized) Complex1->AcyliumIon Ionization AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex σ-Complex (Arenium Ion) (Resonance Stabilized) AcyliumIon->SigmaComplex DCB 1,3-Dichlorobenzene DCB->SigmaComplex + Acylium Ion ProductComplex [Product-AlCl₃ Complex] SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl - H⁺ AlCl3_2 AlCl₃ (Regenerated) SigmaComplex->AlCl3_2 FinalProduct This compound ProductComplex->FinalProduct Aqueous Work-up (H₂O/HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

A logical decision tree to diagnose incomplete reactions.

G Start Reaction Incomplete? (TLC/GC shows >20% SM) CheckCatalyst Was AlCl₃ anhydrous and handled under inert gas? Start->CheckCatalyst Yes Success Problem Resolved Start->Success No CheckStoich Was AlCl₃ stoichiometry ≥ 1.1 equivalents? CheckCatalyst->CheckStoich Yes Sol_Catalyst Solution: Rerun with fresh, anhydrous AlCl₃ under N₂/Ar. CheckCatalyst->Sol_Catalyst No CheckTemp Was reaction temperature monitored and controlled? CheckStoich->CheckTemp Yes Sol_Stoich Solution: Rerun using 1.1-1.3 eq. of AlCl₃. CheckStoich->Sol_Stoich No Sol_Temp Solution: Rerun with controlled temperature. If still slow, increase temp gradually to RT or 40°C. CheckTemp->Sol_Temp No CheckTemp->Success Yes Sol_Catalyst->Success Sol_Stoich->Success Sol_Temp->Success

Caption: Troubleshooting Decision Tree for Incomplete Reactions.

Part 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials & Equipment:

  • 1,3-Dichlorobenzene (distilled)

  • Valeryl chloride (distilled)

  • Anhydrous Aluminum Chloride (AlCl₃, ≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer, dropping funnel, reflux condenser with drying tube (CaCl₂)

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Reaction Setup: Assemble the flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube. Purge the entire apparatus with argon or nitrogen.[7]

  • Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add valeryl chloride (1.0 eq.) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • Substrate Addition: Add a solution of 1,3-dichlorobenzene (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC or GC analysis every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the flask back down in an ice bath. Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (3:1 v/v).[7]

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude light-yellow oil by vacuum distillation to obtain this compound as a clear liquid.[3][12]

References

Validation & Comparative

A Comparative Analysis of 2',4'-Dichlorovalerophenone and Its Positional Isomers: Synthesis, Characterization, and Analytical Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',4'-Dichlorovalerophenone, a light yellow liquid at room temperature, is a versatile chemical intermediate with the CAS number 61023-66-3.[1] With a molecular formula of C₁₁H₁₂Cl₂O and a molecular weight of 231.12 g/mol , it serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] Notably, it is a key precursor in the production of the fungicide hexaconazole and is utilized in the development of novel drug candidates.[1][5] The precise substitution pattern of the chlorine atoms on the phenyl ring is paramount, as different positional isomers can exhibit varied chemical reactivity and biological activity. Consequently, the ability to synthesize, differentiate, and confirm the identity of these isomers is a fundamental requirement for quality control and regulatory compliance in drug development and chemical manufacturing.

This guide provides an in-depth comparative analysis of this compound and its common positional isomers, such as 2',5'- and 3',4'-Dichlorovalerophenone. We will explore the synthetic pathways, compare their physicochemical properties, and detail the robust analytical methodologies required for their unambiguous differentiation, supported by experimental data and established scientific principles.

Section 1: Synthesis and Isomer Generation

The most common and industrially significant method for synthesizing dichlorovalerophenones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction involves treating a dichlorobenzene isomer with valeryl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][8]

The choice of the starting dichlorobenzene isomer directly dictates the primary product. For instance, the acylation of 1,3-dichlorobenzene is employed to synthesize the target this compound. However, the directing effects of the two chlorine atoms on the aromatic ring can sometimes lead to the formation of minor isomeric impurities, necessitating rigorous purification and analysis.

Mechanism Insight: Friedel-Crafts Acylation

The reaction proceeds in three main steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from valeryl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the dichlorobenzene ring attacks the acylium ion, forming a σ-complex (arenium ion). The substitution occurs at the position ortho to one chlorine and meta to the other, guided by the directing effects of the halogen substituents.[8]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the σ-complex, restoring aromaticity and yielding the final dichlorovalerophenone product. The catalyst is regenerated in the process.[7]

Generalized Laboratory Synthesis Protocol
  • Objective: To synthesize a mixture of dichlorovalerophenone isomers for analytical comparison.

  • Materials: 1,3-Dichlorobenzene, Valeryl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl, 1M), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Ice.

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM under a nitrogen atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Add valeryl chloride (1.0 equivalent) dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.

    • To this mixture, add 1,3-dichlorobenzene (1.2 equivalents) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product via vacuum distillation or column chromatography to isolate the desired isomers.

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Figure 1: General workflow for the synthesis of Dichlorovalerophenone.

Section 2: Comparative Physicochemical Properties

The position of the chlorine atoms on the aromatic ring subtly influences the molecule's polarity, crystal lattice packing, and intermolecular forces. These differences manifest in measurable variations in physical properties such as boiling point and density. While comprehensive experimental data for all isomers is not always readily available, we can compile known data and predict trends.

PropertyThis compound2',5'-Dichloroacetophenone3',4'-Dichloroacetophenone
CAS Number 61023-66-3[2][3][4][9]2476-37-1[10][11][12]2642-63-9[13]
Molecular Formula C₁₁H₁₂Cl₂O[1][2][4]C₈H₆Cl₂O[10]C₈H₆Cl₂O
Molecular Weight 231.12 g/mol [1][2][4]189.04 g/mol [10][11]189.04 g/mol
Appearance Light yellow liquid[1][4]Colorless to yellow liquid[10]Cream to pale yellow crystals[13]
Boiling Point 297.3 ± 20.0 °C (Predicted)[1][2]118 °C @ 12 mmHg[10]N/A
Melting Point N/A (Liquid at RT)11 - 13 °C[10][11]72.0 - 78.0 °C[13]
Density 1.20 g/cm³[1][2]1.312 g/mL[10][11]N/A
Refractive Index 1.535 - 1.539[1][2]1.5624[10][11]N/A
*Note: Data for valerophenone isomers is scarce; data for the related acetophenone isomers is provided for trend comparison. The 3',4'-isomer's higher melting point suggests stronger intermolecular forces, likely due to greater molecular symmetry and polarity, allowing for more efficient crystal packing.

Section 3: Spectroscopic and Chromatographic Differentiation

The most definitive methods for distinguishing between positional isomers are spectroscopic and chromatographic techniques. Each isomer presents a unique "fingerprint" that allows for its unambiguous identification.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for separating and identifying volatile and semi-volatile isomers.[15] The separation on a GC column is primarily based on differences in boiling points and polarity, while the mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint.

  • Separation Principle: Positional isomers often have slightly different boiling points, leading to distinct retention times on a non-polar capillary column (e.g., DB-5ms).

  • Identification Principle: While positional isomers have the same molecular weight and thus the same molecular ion peak (M⁺), their fragmentation patterns under Electron Ionization (EI) can differ. The relative abundances of key fragment ions, resulting from the cleavage of the acyl chain and rearrangements of the dichlorophenyl ring, can be used for differentiation.[16][17]

Experimental Protocol: GC-MS Analysis
  • Objective: To separate and identify dichlorovalerophenone isomers in a synthesized mixture.

  • Instrumentation: GC-MS system with a capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

  • Methodology:

    • Sample Preparation: Prepare a 100 ppm solution of the crude product mixture in a suitable solvent like ethyl acetate.

    • Injector: Set to 280°C with a 1 µL injection volume and a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Hold: Maintain 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230°C.

    • Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of authenticated reference standards for each isomer.

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Figure 2: Analytical workflow for isomer differentiation by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an exceptionally powerful tool for distinguishing positional isomers of substituted aromatic compounds.[18] The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are uniquely dependent on their position relative to the two chlorine atoms and the acyl group.

  • This compound: The three aromatic protons will appear as a distinct set of signals. The proton at the 6' position (ortho to the carbonyl and a chlorine) will be the most downfield. The proton at the 5' position will appear as a doublet of doublets, and the proton at the 3' position will appear as a doublet.

  • 2',5'-Dichlorovalerophenone: We would expect a different pattern. The proton at the 6' position would likely be a doublet, the proton at the 3' position a doublet of doublets, and the proton at the 4' position another doublet.

  • 3',4'-Dichlorovalerophenone: This isomer would show yet another unique pattern in the aromatic region (typically 7.0-8.0 ppm), likely consisting of a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the para- and meta-positioning of the chlorine atoms relative to the acyl group.[19]

Conclusion

The synthesis and analysis of this compound and its positional isomers underscore the critical importance of isomeric purity in the chemical and pharmaceutical industries. While Friedel-Crafts acylation provides a direct route to these compounds, the potential for side-product formation necessitates robust analytical control. The differentiation of these isomers is reliably achieved through a combination of chromatographic and spectroscopic methods. GC-MS offers excellent separation and provides characteristic fragmentation patterns, while ¹H NMR spectroscopy delivers unambiguous structural confirmation through the unique splitting patterns of the aromatic protons. The application of these self-validating analytical systems is essential for ensuring the quality, safety, and efficacy of the final products derived from these versatile intermediates.

References

Spectroscopic Comparison of Dichlorovalerophenone Isomers: A Guide to Unambiguous Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, the precise structural elucidation of molecules is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Isomers, particularly regioisomers of active pharmaceutical ingredients (APIs) or their intermediates, can exhibit vastly different pharmacological and toxicological profiles. Dichlorovalerophenone, a key intermediate in the synthesis of various compounds, including fungicides like hexaconazole, presents such an isomeric challenge.[1][2] This guide provides a comprehensive, data-driven framework for the spectroscopic differentiation of dichlorovalerophenone isomers, focusing on the common 2',4'- and 3',4'- substituted variants. As a senior application scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output, empowering you to make confident and accurate structural assignments.

The Analytical Imperative: Why Isomer Differentiation Matters

Regioisomers of dichlorovalerophenone share the same molecular formula (C₁₁H₁₂Cl₂O) and molecular weight (approx. 231.12 g/mol ), rendering simple mass-based detection insufficient for differentiation.[1] The positioning of the two chlorine atoms on the phenyl ring, however, creates unique electronic environments that serve as distinct fingerprints when probed by spectroscopic methods. An incorrect isomeric assignment in a synthesis workflow can lead to impurity issues, failed batches, and unforeseen biological consequences. The following sections detail a multi-pronged spectroscopic approach that creates a self-validating system for identifying the correct isomer.

¹H NMR Spectroscopy: The Definitive Tool for Regioisomerism

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful and definitive technique for this analytical challenge. The chemical shift and, more importantly, the spin-spin splitting (coupling) patterns of the aromatic protons provide a direct and unambiguous readout of the substitution pattern on the phenyl ring.

Expertise in Action: The Rationale Behind the Method

The electron-withdrawing nature of the carbonyl group and the chlorine atoms deshields nearby protons, shifting their signals downfield. Critically, the proximity between non-equivalent protons on the ring results in observable coupling (splitting). The number of adjacent protons (the 'n+1' rule) dictates the multiplicity of a signal (singlet, doublet, triplet, etc.). By analyzing these patterns, we can piece together the exact arrangement of substituents.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5–10 mg of the purified dichlorovalerophenone isomer in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, especially in the complex aromatic region.[3][4]

  • Acquisition:

    • Acquire the spectrum at a standard temperature (e.g., 298 K).

    • Use a standard 30° or 90° pulse sequence.

    • Employ 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Comparative Data Analysis

The key differentiating signals are found in the aromatic region (typically δ 7.0-8.0 ppm). The aliphatic side chain protons will exhibit similar patterns for all isomers (triplets and multiplets), but the aromatic region is unique.

Table 1: Comparative ¹H NMR Data (Aromatic Region, Predicted in CDCl₃)

Isomer Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz)
2',4'-Dichlorovalerophenone H-3' ~7.45 d J ≈ 2.0
H-5' ~7.30 dd J ≈ 8.5, 2.0
H-6' ~7.80 d J ≈ 8.5
3',4'-Dichlorovalerophenone H-2' ~7.90 d J ≈ 2.0
H-5' ~7.70 d J ≈ 8.4

| | H-6' | ~7.45 | dd | J ≈ 8.4, 2.0 |

This differentiation is visually represented in the structural diagram below.

Caption: Aromatic proton environments of 2',4'- and 3',4'-Dichlorovalerophenone.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. Each unique carbon atom in the molecule produces a distinct signal, allowing us to "count" the non-equivalent carbons and assess their electronic environment.

Expertise in Action: The Rationale Behind the Method

The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents. Carbons bonded directly to chlorine atoms (ipso-carbons) are significantly affected, as are the carbons bearing the acyl group. Standard proton-decoupled ¹³C NMR spectra show each unique carbon as a singlet, simplifying the spectrum and providing a clear count of non-equivalent carbon environments.[5]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) are beneficial for reducing acquisition time.

  • Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

  • Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg').

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

  • Processing: Standard Fourier transformation and correction procedures.

Comparative Data Analysis

Table 2: Comparative ¹³C NMR Data (Aromatic & Carbonyl Regions, Predicted in CDCl₃)

Isomer Carbon Expected Chemical Shift (δ, ppm)
This compound Carbonyl (C=O) ~199.5
Aromatic (C-Cl & C-acyl) ~130-140 (4 signals)
Aromatic (C-H) ~127-132 (2 signals)
3',4'-Dichlorovalerophenone Carbonyl (C=O) ~198.0
Aromatic (C-Cl & C-acyl) ~130-140 (4 signals)

| | Aromatic (C-H) | ~126-131 (2 signals) |

Note: While the ranges overlap, the specific pattern of the 6 aromatic signals will be unique for each isomer.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS): Orthogonal Verification

IR Spectroscopy

This technique probes the vibrational frequencies of functional groups. For dichlorovalerophenone, the most prominent feature is the strong carbonyl (C=O) stretch.

  • Protocol: Acquire the spectrum on an FTIR spectrometer using a thin film (for liquids) or a KBr pellet (for solids).

  • Analysis: The key absorption is the C=O stretch, expected in the 1680-1700 cm⁻¹ region. The exact position is influenced by conjugation and the electronic effects of the ring substituents. While the difference between isomers may be subtle, it can be a useful data point. Additionally, characteristic C-Cl stretches will be visible in the fingerprint region (600-800 cm⁻¹).[6]

Mass Spectrometry

MS provides the molecular weight and fragmentation patterns.

  • Protocol: Use a GC-MS with an Electron Ionization (EI) source.

  • Analysis:

    • Molecular Ion (M⁺): Both isomers will show the same nominal molecular ion.

    • Isotopic Pattern: The most critical piece of information from MS is the chlorine isotope pattern. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1. This pattern is definitive proof of the presence of two chlorine atoms in the molecule.

    • Fragmentation: While the high-energy EI process may lead to very similar fragmentation patterns for regioisomers, subtle differences in the relative abundances of fragment ions (e.g., loss of the butyl chain, or characteristic acylium ions) can sometimes be observed.[6]

Integrated Workflow for Unambiguous Identification

G Sample Unknown Dichlorovalerophenone Isomer Sample MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Result Confirm MW = 231 Confirm 2x Cl via Isotope Pattern (M, M+2, M+4) MS->MS_Result IR_Result Confirm C=O group (~1690 cm⁻¹) Confirm C-Cl bonds (fingerprint) IR->IR_Result NMR_Result Definitively Identify Substitution Pattern (¹H aromatic splitting) Confirm Carbon Skeleton (¹³C) NMR->NMR_Result Conclusion Unambiguous Isomer Identification MS_Result->Conclusion IR_Result->Conclusion NMR_Result->Conclusion

Caption: A logical workflow for the spectroscopic identification of dichlorovalerophenone isomers.

Conclusion

While a suite of spectroscopic tools should be employed for comprehensive characterization, ¹H NMR spectroscopy stands as the single most powerful and definitive technique for differentiating dichlorovalerophenone regioisomers . The unique splitting patterns in the aromatic region, dictated by the immutable laws of physics governing spin-spin coupling, provide a direct and irrefutable window into the substitution pattern. ¹³C NMR offers robust confirmation of the carbon framework, while IR and MS serve to validate the presence of key functional groups and the correct elemental composition, respectively. By integrating these techniques as outlined in this guide, researchers can eliminate structural ambiguity and ensure the integrity and quality of their chemical products.

References

A Comparative Guide to the Biological Activity of 2',4'-Dichlorovalerophenone and Other Chlorinated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chlorinated Ketones in Bioactivity

Chlorinated ketones represent a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The introduction of chlorine atoms onto a ketone scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and reactivity. These modifications, in turn, can profoundly influence the compound's biological activity, leading to the development of potent therapeutic agents and pesticides.

This guide provides an in-depth technical comparison of the biological activity of 2',4'-Dichlorovalerophenone against other chlorinated ketones. This compound is a key intermediate in the synthesis of the broad-spectrum fungicide hexaconazole, suggesting its inherent biological relevance.[1][2][3] By examining its activity alongside other chlorinated ketones, we aim to elucidate structure-activity relationships and provide a valuable resource for researchers engaged in the design and development of novel bioactive molecules.

Comparative Analysis of Biological Activities

The biological activities of chlorinated ketones are diverse and dependent on their specific molecular architecture. This section compares the known or inferred activities of this compound with other chlorinated ketones, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition. Due to the limited direct comparative studies on this compound, this analysis collates data from various sources to draw meaningful comparisons.

Cytotoxicity: The Impact of Chlorination on Cell Viability

Table 1: Comparative Cytotoxicity of Chlorinated Compounds

CompoundCell LineIC50 Value (µM)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)CHO-K1>10 µg/mL (~45 µM)[7]
5-Fluorouracil (Positive Control)HCT116Not explicitly stated, but used as a benchmark[8]
ColchicineVariousLow µM range[9]
CycloheximideVariousLow µM range[9]
DigoxinVariousLow µM range[9]

Note: This table includes data on various chlorinated compounds to illustrate the range of cytotoxicities observed. Direct comparison is challenging due to varying experimental conditions.

The cytotoxic potential of these compounds is often mediated through the induction of apoptosis. The general signaling pathways of apoptosis are likely involved in the cytotoxicity of chlorinated phenyl ketones.

Antimicrobial Activity: A Focus on Antifungal and Antibacterial Properties

The primary application of this compound as a precursor to the fungicide hexaconazole strongly suggests its antifungal properties.[10][11][12] Hexaconazole itself is a potent, broad-spectrum fungicide that acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[10] The 2,4-dichlorophenyl moiety is a common feature in many antifungal agents, contributing to their efficacy.

The antimicrobial activity of other chlorinated ketones has been documented. For example, derivatives of 3-chloro-4-nitro-acetophenone have shown antibacterial activity.[13] Furthermore, a study on substituted acetophenones revealed that some derivatives possess significant antibacterial and antifungal properties.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound/DerivativeMicroorganismMIC ValueReference
Substituted styryl-3-chloro-4-nitrophenylketonesM. luteus88 µg/mL[13]
Substituted styryl-3-chloro-4-nitrophenylketonesS. aureus88 µg/mL[13]
Substituted styryl-3-chloro-4-nitrophenylketonesE. coli99 µg/mL[13]
Ketone-selenoestersS. aureus0.39 - 1.56 µM[14]
β-Keto estersA. tumefaciens0.08 mg/mL[15]
β-Keto estersP. syringae1.25 mg/mL[15]
Benzyl bromides (for comparison)C. krusei0.5 mg/mL[16]

Note: This table presents MIC values for various ketone derivatives to provide a comparative landscape of their antimicrobial potential.

The mechanism of antimicrobial action for many chlorinated ketones likely involves the disruption of cell membrane integrity, inhibition of essential enzymes, or the generation of reactive oxygen species.

Enzyme Inhibition: A Key Mechanism of Bioactivity

The biological effects of many compounds, including chlorinated ketones, can be attributed to their ability to inhibit specific enzymes. For instance, the antifungal action of hexaconazole, derived from this compound, is due to the inhibition of cytochrome P450-dependent 14α-demethylase.[10]

Haloketones, in general, are known to be effective enzyme inhibitors.[17] The electrophilic nature of the carbon atom bearing the halogen makes them susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, leading to covalent modification and irreversible inhibition.

Table 3: Comparative Enzyme Inhibition Data

Inhibitor ClassTarget EnzymeInhibition Constant (Ki)Reference
Chloromethyl ketone derivativesHuman chymasePotent inhibition observed[17]
Competitive Inhibitor (General)Target EnzymeDependent on substrate concentration[18]
Non-competitive Inhibitor (General)Target EnzymeIndependent of substrate concentration[18]

Note: This table provides a conceptual comparison of enzyme inhibition by related compounds. Specific Ki values for this compound are not currently available.

The inhibitor constant, Ki, is a measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition.[18] Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive) is crucial for drug design and development.[19][20][21]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key bioassays.

Cytotoxicity Assay: MTT Protocol

This protocol outlines the determination of the cytotoxic effects of a compound on a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of test compound in DMSO C Seed cells in a 96-well plate and incubate overnight A->C B Culture selected cell line (e.g., HeLa, A549) B->C D Prepare serial dilutions of the test compound C->D E Treat cells with different concentrations of the compound D->E F Incubate for 24-72 hours E->F G Add MTT solution to each well and incubate F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan crystals G->H I Measure absorbance at 570 nm using a microplate reader H->I J Calculate cell viability (%) and determine IC50 value I->J

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated ketone in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare a stock solution of the test compound D Perform serial two-fold dilutions of the compound in a 96-well plate containing broth A->D B Culture the target microorganism in appropriate broth C Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland) B->C E Inoculate each well with the standardized microbial suspension C->E D->E F Incubate the plate under appropriate conditions (temperature and time) E->F G Visually inspect for turbidity or measure absorbance to determine microbial growth F->G H Identify the lowest concentration with no visible growth as the MIC G->H

Caption: Step-by-step workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of the chlorinated ketone in a suitable solvent (e.g., DMSO).

  • Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: General Spectrophotometric Protocol

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare assay buffer, enzyme solution, substrate solution, and inhibitor solutions B In a cuvette or 96-well plate, mix buffer, enzyme, and inhibitor (or vehicle) A->B C Pre-incubate the mixture B->C D Initiate the reaction by adding the substrate C->D E Monitor the change in absorbance over time at a specific wavelength D->E F Calculate the initial reaction velocity (V₀) E->F G Determine the percentage of inhibition and calculate the IC50 or Ki value F->G

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and chlorinated ketone inhibitor in an appropriate buffer.

  • Assay Setup: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the buffer, enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time using a spectrophotometer or plate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of chlorinated ketones is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Number and Position of Chlorine Atoms: The degree and location of chlorination on the aromatic ring can significantly impact lipophilicity and electronic properties, thereby affecting cell membrane permeability and interaction with biological targets.[22][23] Generally, increasing chlorination can enhance biological activity up to a certain point, after which steric hindrance may become a limiting factor.

  • Nature of the Ketone Side Chain: The length and branching of the alkyl chain attached to the carbonyl group can influence the molecule's overall shape and its ability to fit into the active site of an enzyme or a receptor. For this compound, the pentanoyl chain contributes to its specific interactions.

  • Presence of Other Functional Groups: The addition of other functional groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding capabilities and alter the molecule's polarity, further modulating its biological activity.

Conclusion and Future Directions

This compound, as a key precursor to the fungicide hexaconazole, holds significant potential as a bioactive molecule. While direct comparative data on its biological activities are limited, analysis of structurally related chlorinated ketones provides valuable insights into its likely cytotoxic, antimicrobial, and enzyme-inhibiting properties. The position and number of chlorine atoms on the phenyl ring, combined with the nature of the ketone's side chain, are critical determinants of its biological profile.

Future research should focus on the direct evaluation of this compound and a systematic series of its analogues in a battery of standardized biological assays. This would enable a more precise elucidation of its structure-activity relationships and could pave the way for the rational design of novel, highly active compounds for pharmaceutical and agrochemical applications. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

A Multi-Spectroscopic Approach to the Structural Confirmation of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Chemical Synthesis

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of key intermediates is a cornerstone of robust scientific research. 2',4'-Dichlorovalerophenone, a crucial building block in the synthesis of various bioactive molecules, demands rigorous characterization to ensure the integrity of subsequent synthetic steps and the final product's efficacy and safety.[1] This guide provides a comprehensive, multi-spectroscopic workflow for the structural elucidation of this compound, integrating experimental data with predictive analysis and comparative insights. We will delve into the interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a self-validating system for confident structural assignment.

The Molecular Blueprint: Understanding the Structure of this compound

Before delving into the spectroscopic data, it is essential to visualize the target molecule. This compound (C₁₁H₁₂Cl₂O) possesses a dichlorinated aromatic ring attached to a five-carbon aliphatic chain via a ketone functional group. This structure presents distinct regions that will manifest uniquely in different spectroscopic analyses.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl₃ acquire Acquire Spectrum (400 MHz) dissolve->acquire process FT, Phasing, Baseline Correction acquire->process analyze Chemical Shift & Coupling Analysis process->analyze M [C₁₁H₁₂Cl₂O]⁺˙ m/z = 230 F1 [C₇H₄Cl₂O]⁺ m/z = 173 M->F1 - •C₄H₉ F2 [C₄H₉]⁺ m/z = 57 M->F2 - •C₇H₃Cl₂O F3 [C₆H₃Cl₂]⁺ m/z = 145 F1->F3 - CO

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2',4'-Dichlorovalerophenone (DCVP) is a key chemical intermediate, notably in the synthesis of agricultural fungicides and potentially in novel pharmaceuticals. Ensuring the purity, potency, and quality of DCVP is not merely a matter of process control; it is a critical prerequisite for the safety and efficacy of the final active ingredient. The analytical methods used to characterize this compound must therefore be robust, reliable, and fit for their intended purpose.

This guide moves beyond a simple recitation of protocols. It delves into the comparative analysis and cross-validation of two distinct, scientifically-grounded analytical methods for DCVP: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. As no standardized public methods currently exist for this specific analyte, we will utilize robust, scientifically plausible model methods to illustrate the critical process of cross-validation. Our objective, guided by the principles of the International Council for Harmonisation (ICH) guideline Q2(R2), is to demonstrate that these two disparate methods yield equivalent and trustworthy results, thereby ensuring analytical consistency across different technology platforms.[1][2][3]

Section 1: The Analytical Challenge & Method Selection Rationale

This compound (MW: 231.12 g/mol ) is a chlorinated aromatic ketone. Its structure—featuring a dichlorinated benzene ring (a strong chromophore) and a valerophenone chain—along with its physical properties (Boiling Point: ~297°C, insoluble in water) dictates our choice of analytical technologies.

  • Why RP-HPLC with UV Detection? The presence of the dichlorophenyl group provides a strong UV chromophore, making UV detection a highly suitable and sensitive choice. Reversed-phase chromatography is the workhorse of the pharmaceutical industry for separating compounds based on hydrophobicity.[4][5][6] Given DCVP's nonpolar nature, it will interact strongly with a nonpolar stationary phase (like C18), allowing for excellent separation from more polar process impurities or starting materials. This method is ideal for quantifying the primary analyte (assay) and related, non-volatile impurities.

  • Why GC-MS? Gas chromatography is perfectly suited for analyzing volatile and semi-volatile compounds like DCVP.[7][8] Its high boiling point is well within the operational range of modern GC systems. Coupling GC with a mass spectrometer provides an orthogonal detection mechanism to UV spectroscopy. MS offers exceptional specificity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity identification and confirming the absence of co-eluting species that might interfere with an HPLC-UV assay.[8][9]

The use of these two fundamentally different techniques (liquid vs. gas phase separation; UV absorbance vs. mass fragmentation detection) provides a rigorous test for cross-validation. Agreement between them builds a high degree of confidence in the analytical results.

Section 2: Experimental Protocols for Model Methods

The following sections detail the step-by-step protocols for our two model analytical methods. These have been designed based on first principles of chromatography for compounds with similar physicochemical properties.

Method A: RP-HPLC-UV for Assay and Impurity Profiling

This method is designed for the accurate quantification of this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile:Water (70:30, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

    • Sample Solution (100 µg/mL): Prepare the test sample at a target concentration of 100 µg/mL in diluent.

Causality Behind Choices:

  • C18 Column: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the aromatic ring and alkyl chain of DCVP, ensuring good retention and separation from polar impurities.[4][10][11]

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase in reversed-phase chromatography. The 70% acetonitrile provides sufficient organic strength to elute the hydrophobic DCVP in a reasonable time with a sharp peak shape.[4][6]

  • Isocratic Elution: For a primary assay method where the main peak is the focus, an isocratic method is simpler, more robust, and provides better precision than a gradient method.

  • Detection at 254 nm: This wavelength is commonly used for aromatic compounds as it provides a good balance of sensitivity and is less susceptible to interference from common solvents.

Method B: GC-MS for Identity and Trace Impurity Analysis

This method is designed for specific identification and the detection of volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split injection (split ratio 50:1) at 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (e.g., m/z 187, 230).

  • Standard and Sample Preparation:

    • Solvent: Toluene.

    • Standard/Sample Solution (100 µg/mL): Prepare solutions at a target concentration of 100 µg/mL in toluene.

Causality Behind Choices:

  • DB-5ms Column: This low-polarity phase is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds, including chlorinated aromatics.[12][13] It provides robust and reproducible separations.

  • Split Injection: A high split ratio (50:1) is used for analyzing a relatively concentrated sample (100 µg/mL) to avoid overloading the column and detector, ensuring sharp peaks and maintaining analytical integrity.

  • Temperature Program: The program starts at a moderate temperature to focus the analytes at the head of the column and then ramps to a high final temperature to ensure any less volatile impurities are eluted.

  • MS Detection: EI at 70 eV produces reproducible fragmentation patterns, creating a "fingerprint" for DCVP that allows for highly specific identification. Full scan mode is used to search for unknown impurities, while SIM mode provides enhanced sensitivity for quantifying known trace analytes.[7][9]

Section 3: The Cross-Validation Protocol

Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent for their intended purpose.[14][15][16] The protocol below is designed in accordance with ICH Q2(R2) guidelines to compare the performance of the HPLC-UV and GC-MS methods.[2][17][18]

Diagram of the Cross-Validation Workflow

CrossValidation_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2a. HPLC-UV Analysis cluster_gcms 2b. GC-MS Analysis cluster_compare 3. Data Comparison & Evaluation prep Prepare a single, homogeneous batch of DCVP sample and reference standard (e.g., at 100 µg/mL) hplc_linearity Linearity (5 levels) hplc_accuracy Accuracy (3 levels, n=3) hplc_precision Precision (Repeatability, n=6) hplc_analysis Analyze Cross-Validation Samples (Homogeneous Batch, n=6) prep->hplc_analysis gcms_linearity Linearity (5 levels) gcms_accuracy Accuracy (3 levels, n=3) gcms_precision Precision (Repeatability, n=6) gcms_analysis Analyze Cross-Validation Samples (Homogeneous Batch, n=6) prep->gcms_analysis data_eval Statistical Comparison of Results (e.g., Mean, SD, %RSD, t-test) hplc_analysis->data_eval gcms_analysis->data_eval report Final Cross-Validation Report data_eval->report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Cross-Validation Study

Objective: To demonstrate the equivalency of the HPLC-UV and GC-MS methods for the quantification of this compound.

  • Specificity/Selectivity:

    • Procedure: Analyze a placebo (diluent/solvent), the DCVP standard, and a sample spiked with known related substances (if available). For the HPLC method, assess peak purity using the DAD. For the GC-MS method, confirm the mass spectrum of the peak corresponds to DCVP.

    • Acceptance Criteria: The primary analyte peak should be free from interference from placebo components. The methods must be able to resolve DCVP from known impurities.

  • Linearity:

    • Procedure: For each method, prepare a series of at least five concentrations of the DCVP reference standard (e.g., from 50% to 150% of the nominal concentration; 50, 75, 100, 125, 150 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of DCVP into a placebo matrix. Analyze using each method.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[19]

  • Precision (Repeatability):

    • Procedure: Perform six replicate analyses of a single homogeneous sample at 100% of the target concentration using each method.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the six replicate measurements must be ≤ 2.0%.

  • Cross-Validation Core Test:

    • Procedure: Analyze the same single, homogeneous batch of this compound sample six times by each of the two validated methods.

    • Acceptance Criteria: The mean assay value obtained from the HPLC-UV method should not differ from the mean assay value from the GC-MS method by more than 2.0%. A statistical evaluation, such as a two-sample t-test, can be used to confirm that there is no significant difference between the means (p > 0.05).

Section 4: Comparative Data Summary

The table below presents hypothetical but realistic data from the cross-validation study, illustrating how the performance of the two methods would be compared.

Validation Parameter Method A: RP-HPLC-UV Method B: GC-MS (SIM Mode) Acceptance Criteria
Specificity No interference observed. Peak purity > 99.9%.No interference. Correct mass spectrum confirmed.No interference at the retention time of the analyte.
Linearity (Range) 50 - 150 µg/mL50 - 150 µg/mL---
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Accuracy (Mean Recovery) 99.5% (at 80%)100.2% (at 100%)99.8% (at 120%)101.1% (at 80%)99.3% (at 100%)100.5% (at 120%)98.0% - 102.0%
Precision (%RSD, n=6) 0.45%0.82%≤ 2.0%
Cross-Validation Assay (Mean, n=6) 99.7%99.2%---
Difference Between Means \multicolumn{2}{c}{0.5%}≤ 2.0%

Analysis of Results: The hypothetical data demonstrate that both methods meet the pre-defined acceptance criteria for all validation parameters. Critically, the mean assay results from the core cross-validation test differ by only 0.5%, well within the acceptance limit of 2.0%. This confirms that, despite their different technological principles, both methods provide equivalent quantitative results for this compound.

Conclusion

This guide has detailed two robust, scientifically-defensible analytical methods for the analysis of this compound and has outlined a comprehensive protocol for their cross-validation. By leveraging the strengths of both RP-HPLC-UV for routine assay and GC-MS for identity confirmation and volatile impurity analysis, a comprehensive analytical control strategy can be established.

The successful cross-validation between these orthogonal methods provides a high degree of assurance in the quality of the analytical data generated. It demonstrates that the measurement of DCVP is not method-dependent and ensures that results will be consistent and reliable, regardless of the technology platform employed. This is the cornerstone of a self-validating system, providing the trustworthiness required for drug development and quality control. The principles and protocols described herein, grounded in authoritative ICH guidelines, provide a clear framework for researchers and scientists to establish and verify the equivalency of analytical methods for critical chemical intermediates.[1][20][21]

References

A Researcher's Guide to Purity Assessment of 2',4'-Dichlorovalerophenone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The purity of a chemical intermediate like 2',4'-Dichlorovalerophenone (CAS No: 61023-66-3), a key building block in the synthesis of pharmaceuticals and agrochemicals, can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the end product.[1][2][3] This guide provides an in-depth technical comparison of the purity assessment of this compound from different suppliers, complete with supporting experimental data and protocols.

The importance of using high-purity chemicals in pharmaceutical research and manufacturing cannot be overstated. Impurities present in starting materials can be carried through synthetic steps, leading to final APIs that do not meet the stringent requirements set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4] Therefore, a robust analytical workflow to assess the purity of critical intermediates like this compound is not just a quality control measure, but a fundamental aspect of good manufacturing practice (GMP).

This guide will navigate through the essential analytical techniques for purity determination, provide detailed experimental workflows, and present a comparative analysis of hypothetical batches of this compound from three different suppliers.

The Critical Role of Purity in Downstream Applications

This compound is a versatile intermediate used in the synthesis of various compounds, including antifungal agents and other pharmaceuticals.[1][3][5] The presence of impurities, even in trace amounts, can have significant consequences:

  • Side Reactions: Impurities can lead to the formation of unwanted byproducts, reducing the yield of the desired product and complicating purification processes.

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological properties, potentially leading to adverse effects or altering the efficacy of the final drug product.

  • Regulatory Hurdles: The presence of uncharacterized impurities can lead to delays in regulatory approval and require extensive toxicological studies to ensure their safety.

To mitigate these risks, a multi-pronged analytical approach is essential to thoroughly characterize the purity and impurity profile of this compound from any supplier.

Comparative Purity Analysis of this compound from Three Fictional Suppliers

To illustrate the importance of rigorous purity assessment, we conducted a comparative analysis of this compound samples from three fictional suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) . The following table summarizes the findings from our multi-technique analytical approach.

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Bulk Grade)
Appearance Clear, pale yellow liquidPale yellow liquidYellow to brownish liquid
Purity by HPLC (% Area) 99.8%98.7%96.5%
Purity by GC-MS (% Area) 99.7%98.5%96.2%
Identity Confirmation by ¹H NMR Conforms to structureConforms to structureConforms to structure
Major Impurity 1 (by GC-MS) 0.1% (Unidentified)0.5% (2,4-dichlorobenzoic acid)1.8% (2,4-dichlorobenzoic acid)
Major Impurity 2 (by GC-MS) Not Detected0.3% (Unreacted starting material)0.9% (Unreacted starting material)
Residual Solvents (by Headspace GC) <0.05%0.2% (Tetrahydrofuran)0.5% (Tetrahydrofuran)
Water Content (Karl Fischer) 0.02%0.1%0.4%

Experimental Workflows for Purity Assessment

A comprehensive assessment of this compound purity requires a combination of chromatographic and spectroscopic techniques. The following diagram illustrates the logical workflow for a thorough purity analysis.

Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic & Other Analyses Sample Receive Sample from Supplier Prep Prepare Stock Solution (e.g., in Acetonitrile) Sample->Prep KF Karl Fischer for Water Content Sample->KF Analyze HPLC HPLC-UV for Quantitative Purity Prep->HPLC Inject GCMS GC-MS for Impurity Profiling & ID Prep->GCMS Inject NMR NMR for Structural Confirmation Prep->NMR Analyze Report Comprehensive Purity Report HPLC->Report Purity Data GCMS->Report Impurity Profile NMR->Report Structural Identity KF->Report Water Content

Caption: Logical workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC with UV detection is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds.[6]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program: Start at 60% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Rationale: A C18 column is chosen for its versatility in separating compounds of moderate polarity like this compound. The gradient elution allows for the effective separation of the main component from both more polar and less polar impurities. Formic acid is added to the mobile phase to improve peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[7][8]

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetone.

Rationale: The HP-5ms column provides excellent separation for a wide range of semi-volatile organic compounds. The temperature program is designed to elute this compound and any potential impurities within a reasonable timeframe while ensuring good resolution. EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[9][10]

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: For proton environment analysis.

    • ¹³C NMR: For carbon skeleton analysis.

    • 2D NMR (COSY, HSQC, HMBC): For detailed structural connectivity, if necessary for impurity identification.

Rationale: ¹H NMR provides a rapid and accurate confirmation of the chemical structure of this compound. The presence of unexpected signals can indicate impurities. The provided synthesis route suggests potential impurities such as unreacted starting materials or byproducts.[11] For example, the presence of signals corresponding to N-methoxy-N-methyl-2,4-dichlorobenzamide would indicate incomplete reaction.

Potential Impact of Impurities on Downstream Processes

The presence of even seemingly minor impurities can have a cascading effect on a multi-step synthesis. The following diagram illustrates how impurities from a starting material can impact the final API.

Impact of Impurities SM This compound Intermediate Desired Intermediate SM->Intermediate Desired Reaction Impurity Impurity (e.g., 2,4-dichlorobenzoic acid) Byproduct Unwanted Byproduct Impurity->Byproduct Side Reaction API_Impurity API-Related Impurity Impurity->API_Impurity Carried Through API Active Pharmaceutical Ingredient Intermediate->API Desired Reaction Byproduct->API_Impurity Contamination

Caption: Visualization of how impurities in the starting material can lead to byproducts and contamination of the final API.

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly influences the quality and safety of downstream products, particularly in the pharmaceutical industry. This guide has outlined a comprehensive analytical strategy for the purity assessment of this important chemical intermediate.

Based on our hypothetical comparative analysis, Supplier A (Premium Grade) provides the highest purity material with the lowest levels of impurities, making it the most suitable choice for demanding applications such as the synthesis of APIs for clinical trials or commercial production. While Supplier B (Standard Grade) may be acceptable for early-stage research where cost is a consideration, the presence of identifiable impurities necessitates careful monitoring and potential purification steps. The material from Supplier C (Bulk Grade) , with its significantly lower purity and higher impurity levels, would likely require extensive purification before use in any regulated application and may not be cost-effective in the long run due to lower yields and increased analytical burden.

It is imperative for researchers and drug development professionals to not solely rely on the supplier's Certificate of Analysis but to conduct their own independent and thorough purity assessment using a combination of orthogonal analytical techniques. This due diligence is a cornerstone of scientific integrity and ensures the development of safe and effective medicines.

References

Benchmarking the synthesis of 2',4'-Dichlorovalerophenone against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic methodologies is crucial for process optimization, cost-management, and safety in chemical manufacturing and research. This guide provides an in-depth analysis of two primary synthetic routes to 2',4'-Dichlorovalerophenone (CAS: 61023-66-3), a key intermediate in the production of pharmaceuticals and the fungicide Hexaconazole.[1][2][3] We will benchmark the classical Friedel-Crafts acylation against a modern organolithium-based approach, offering field-proven insights into the causality behind experimental choices and protocol integrity.

Methodology 1: The Classical Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings. This electrophilic aromatic substitution is a robust and scalable method for producing aryl ketones.

Principle and Mechanism

The reaction proceeds by activating an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to the halogen of the valeryl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,3-dichlorobenzene ring to form a resonance-stabilized intermediate (a sigma complex). A subsequent deprotonation restores aromaticity, yielding the final ketone product. Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which advantageously prevents poly-acylation.[5]

Causality Behind Experimental Choices: The paramount consideration for this reaction is the rigorous exclusion of moisture. Anhydrous aluminum chloride reacts violently and exothermically with water, liberating corrosive hydrogen chloride (HCl) gas and inactivating the catalyst.[6][7][8] The choice of a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane is deliberate; it serves to dissolve the organic reactants while being inert to the highly reactive intermediates and the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and an argon or nitrogen inlet connected to a gas bubbler or an acid gas trap (e.g., containing NaOH solution).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: 1,3-Dichlorobenzene (1.0 equivalent) is added to the stirred suspension.

  • Acylating Agent Addition: Valeryl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C. The dropwise addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[9][10]

  • Workup and Quenching: The reaction flask is cooled again to 0 °C. The mixture is quenched by slowly and carefully pouring it over crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Extraction and Purification: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a light yellow liquid.[2][3]

Trustworthiness & Self-Validation

The protocol's integrity is maintained by in-process controls. Monitoring by TLC or GC allows for precise determination of the reaction endpoint, preventing the formation of degradation products from prolonged exposure to the harsh Lewis acid. The color change of the reaction mixture (often to a deep orange or brown) provides a qualitative indicator of the acylium complex formation.[10] The final product's identity and purity are confirmed using standard analytical methods (see Protocol Validation section below).

Safety & Handling
  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water. Causes severe skin burns and eye damage.[11] Must be handled in a dry environment (e.g., glove box or under inert gas) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[7][11][12] Storage containers may pressurize if contaminated with moisture and should be vented periodically.[8][11]

  • Valeryl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle in a fume hood.

  • Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas is evolved during the reaction and especially during the workup. All operations must be conducted in an efficient fume hood.

Methodology 2: The Organolithium Approach via Weinreb Amide

A more modern and targeted approach utilizes organometallic reagents to construct the ketone. The use of a Weinreb amide (N-methoxy-N-methylamide) is particularly effective for ketone synthesis, offering high selectivity and milder reaction conditions compared to Friedel-Crafts.

Principle and Mechanism

This synthesis involves the nucleophilic addition of an organolithium reagent, in this case, n-butyllithium, to the N-methoxy-N-methyl-2,4-dichlorobenzamide (the "Weinreb amide"). The key to this method's success is the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would attack the newly formed ketone to yield a tertiary alcohol.[13]

Causality Behind Experimental Choices: Organolithium reagents are extremely potent bases and nucleophiles; therefore, the reaction must be conducted under a completely inert atmosphere (argon or nitrogen) and with rigorously anhydrous solvents and reagents.[14][15] Protic sources, including atmospheric moisture or alcohols, will instantly quench the organolithium reagent.[15] The reaction is performed at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to control the high reactivity of the n-butyllithium, prevent side reactions such as deprotonation of the solvent (THF), and ensure the stability of the tetrahedral intermediate.[15]

Experimental Protocol: Organolithium Synthesis

This protocol assumes the prior synthesis of N-methoxy-N-methyl-2,4-dichlorobenzamide from 2,4-dichlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and an argon or nitrogen inlet.

  • Reagent Charging: The flask is charged with N-methoxy-N-methyl-2,4-dichlorobenzamide (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C.

  • Organolithium Addition: A solution of n-butyllithium (n-BuLi, 1.2 equivalents, titrated) in hexanes is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Progression: The reaction is stirred at -78 °C for 1-2 hours.[16] Progress can be monitored by quenching a small aliquot and analyzing via TLC or LC-MS.

  • Workup and Quenching: The reaction is quenched at low temperature by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford pure this compound.

Trustworthiness & Self-Validation

The concentration of commercially available n-butyllithium solutions can degrade over time.[15] Therefore, for stoichiometric accuracy, the reagent must be titrated prior to use (e.g., using diphenylacetic acid).[15] The reaction's endpoint is sharp and can be readily determined by chromatographic analysis of a quenched aliquot, ensuring reproducibility.

Safety & Handling
  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously on contact with air). Reacts violently with water. Causes severe chemical burns. Must be handled under an inert atmosphere using specialized syringe and cannula techniques.[14]

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. It should be tested for peroxides and appropriately distilled or sourced from a sealed commercial system.

Comparative Analysis

To provide a clear overview, the two synthetic pathways are illustrated below, followed by a table summarizing their key performance indicators.

Visualizing the Synthetic Pathways

G cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: Organolithium Synthesis FC_Start1 1,3-Dichlorobenzene FC_React Friedel-Crafts Acylation FC_Start1->FC_React FC_Start2 Valeryl Chloride FC_Start2->FC_React FC_Product This compound FC_React->FC_Product Workup (H₂O, HCl) FC_Waste Acidic Al-containing Aqueous Waste FC_React->FC_Waste FC_Catalyst Anhydrous AlCl₃ DCM, 0°C to RT FC_Catalyst->FC_React OL_Start N-methoxy-N-methyl- 2,4-dichlorobenzamide OL_React Nucleophilic Addition OL_Start->OL_React OL_Product This compound OL_React->OL_Product Workup (aq. NH₄Cl) OL_Waste Li/NH₄ Salts in Aqueous Waste OL_React->OL_Waste OL_Reagent n-Butyllithium Anhydrous THF, -78°C OL_Reagent->OL_React

Caption: Comparative workflow of Friedel-Crafts vs. Organolithium synthesis.

Performance Metrics Comparison
MetricFriedel-Crafts AcylationOrganolithium Synthesis (via Weinreb Amide)Justification & Expert Insights
Typical Yield 60-80%80-95%The organolithium route is generally higher-yielding and cleaner due to the stability of the Weinreb amide intermediate, which prevents over-addition. Friedel-Crafts can suffer from side reactions and decomposition during workup.
Purity (Crude) Moderate to GoodGood to ExcellentOrganolithium reactions are highly specific, leading to cleaner crude products that often require less intensive purification than the complex mixtures from Friedel-Crafts reactions.
Reaction Time 3-6 hours2-4 hoursBoth methods have comparable reaction times, though the setup and low-temperature requirements for the organolithium route can add to the overall process time.
Temperature 0 °C to 25 °C-78 °CThe need for cryogenic temperatures is a significant operational consideration for the organolithium method, requiring specialized equipment (e.g., dry ice/acetone bath).
Reagent Cost Low to ModerateHighAnhydrous AlCl₃ and valeryl chloride are commodity chemicals. n-Butyllithium and the Weinreb amide precursor are significantly more expensive, especially at scale.
Scalability ExcellentModerate to DifficultFriedel-Crafts reactions are routinely performed on a multi-ton scale. Scaling organolithium reactions is challenging due to the strict anhydrous/anaerobic requirements, cryogenic cooling needs, and the handling of pyrophoric reagents.
Safety & Handling High Hazard (Corrosives, HCl gas)Extreme Hazard (Pyrophoric reagent)While Friedel-Crafts involves highly corrosive materials, the pyrophoric nature of n-BuLi requires a higher level of engineering controls and operator training.
Waste Generation High (Stoichiometric AlCl₃, acidic wash)Moderate (Li salts, organic solvent)The Friedel-Crafts workup generates large volumes of acidic aluminum-containing aqueous waste, which can be costly to treat. The organolithium workup is more benign.

Trustworthiness: Protocol Validation and Product Characterization

Regardless of the synthetic route, the identity and purity of the final this compound must be rigorously confirmed. A self-validating protocol relies on a suite of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the molecular weight (m/z = 230.03 for C₁₁H₁₂Cl₂O) and a quantitative measure of purity.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity against a reference standard and quantify any residual starting materials or byproducts.[18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (in the ~7.3-7.6 ppm region) and the aliphatic protons of the valerophenone chain, confirming the structure and connectivity.

    • ¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the characteristic carbonyl signal (~200 ppm).

  • Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

Conclusion and Recommendations

The choice between Friedel-Crafts acylation and the organolithium approach for synthesizing this compound is a classic case of balancing scalability and robustness against precision and yield.

  • The Friedel-Crafts Acylation is the preferred method for large-scale industrial production. Its use of inexpensive reagents, operational simplicity at ambient temperatures, and proven scalability outweigh its moderate yields and significant waste stream. It is a workhorse reaction well-suited for producing large quantities of the intermediate where cost is a primary driver.

  • The Organolithium Synthesis is superior for research, discovery, and small-scale synthesis where the highest possible yield and purity are paramount. Its precision and cleaner reaction profile justify the higher reagent costs and more demanding experimental setup. This method is ideal for producing high-purity material for reference standards or for use in sensitive downstream applications in drug development.

Ultimately, the optimal method depends on the specific objectives of the researcher or organization, balancing the economic realities of large-scale manufacturing with the precision required for cutting-edge scientific discovery.

References

A Senior Application Scientist's Guide to In-Vitro Comparative Analysis of Pharmaceutical Intermediates Derived from 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2',4'-Dichlorovalerophenone

This compound (DCVP) is a key starting material, or intermediate, in the synthesis of a variety of compounds across the pharmaceutical and agrochemical industries.[1][2][3] Its chemical structure, which includes a reactive ketone group and a dichlorinated aromatic ring, makes it a versatile scaffold for building more complex molecules.[4] While well-known for its role in producing fungicides like hexaconazole, the dichlorophenyl group is of significant interest to medicinal chemists.[3][4] This structural feature can be strategically modified to develop novel drug candidates, potentially influencing their absorption, metabolism, and how they bind to target proteins within the body.[4]

This guide provides a framework for the in-vitro evaluation of two classes of pharmaceutical intermediates synthesized from DCVP, focusing on their potential as anti-cancer and anti-inflammatory agents. We will compare these novel compounds against established drugs, providing the scientific rationale for assay selection and detailed, field-tested protocols. The objective is to equip researchers with the necessary tools to conduct rigorous, reproducible, and insightful preclinical evaluations.

Comparative In-Vitro Evaluation: Anti-Cancer Potential

A primary focus in oncology drug discovery is the identification of compounds that can selectively kill cancer cells or inhibit their growth.[5][6] Derivatives of DCVP can be synthesized to explore this potential. Here, we compare a hypothetical DCVP-derived chalcone, "DV-Chalcone," with Doxorubicin , a standard chemotherapeutic agent, using foundational in-vitro assays.

Foundational Cytotoxicity Screening: The MTT Assay

Expertise & Experience: The first step in assessing a new compound's anti-cancer potential is to determine its cytotoxicity—its ability to kill cells.[7] The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[8] Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[9] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells.[10] This allows us to calculate the half-maximal inhibitory concentration (IC50), a critical metric for comparing drug potency.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed cancer cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of DV-Chalcone & Doxorubicin incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Data Analysis

The primary output of this assay is the IC50 value, which represents the concentration of a drug required to inhibit cell growth by 50%.

CompoundCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)
DV-Chalcone 12.518.2
Doxorubicin (Control) 1.52.1

Trustworthiness & Interpretation: The data indicates that while DV-Chalcone exhibits cytotoxic activity, it is less potent than the standard drug, Doxorubicin. This is a typical result for an early-stage investigational compound. The inclusion of a positive control (Doxorubicin) and vehicle controls (e.g., DMSO) is critical for validating the assay results. The difference in IC50 values between cell lines suggests that DV-Chalcone may have varying efficacy depending on the cancer type.

Mechanistic Insight: Caspase-3/7 Activity Assay

Expertise & Experience: A key mechanism by which anti-cancer drugs induce cell death is apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a family of proteases called caspases.[11] Caspases-3 and -7 are "executioner" caspases, meaning their activation is a critical step leading to cell death.[11] Therefore, measuring their activity can confirm if a compound induces apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[12][13] It uses a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and -7.[12][13] This cleavage releases a substrate for the luciferase enzyme, generating a light signal that is proportional to the amount of active caspase-3 and -7.[13]

Apoptotic Signaling Pathway

Apoptosis_Pathway compound DV-Chalcone stress Cellular Stress compound->stress initiator Initiator Caspases (e.g., Caspase-9) stress->initiator executioner Executioner Caspases (Caspase-3/7) initiator->executioner substrate DEVD Substrate executioner->substrate Cleavage apoptosis Apoptosis executioner->apoptosis luminescence Luminescence substrate->luminescence Assay Signal

Caption: Simplified pathway showing caspase activation during apoptosis.

Comparative Data Analysis

Results are typically expressed as "fold change" in luminescence relative to untreated control cells.

Compound (at IC50 conc.)Fold Change in Caspase-3/7 Activity (vs. Control)
DV-Chalcone 4.2
Doxorubicin (Control) 5.5
Untreated Control 1.0

Trustworthiness & Interpretation: The significant increase in caspase-3/7 activity for cells treated with DV-Chalcone strongly suggests that its cytotoxic effect is mediated, at least in part, by inducing apoptosis. This aligns with the mechanism of many successful chemotherapy drugs. Comparing the fold change to Doxorubicin provides a benchmark for its pro-apoptotic potency.

Comparative In-Vitro Evaluation: Anti-Inflammatory Potential

Chronic inflammation is implicated in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[14] We will compare a hypothetical DCVP-derived inhibitor, "DV-Inhibitor," with Celecoxib , a known COX-2 selective NSAID.

Target-Specific Activity: COX Inhibition Assay

Expertise & Experience: To determine if a compound has anti-inflammatory potential, we can directly measure its ability to inhibit the enzymes that drive the inflammatory process.[14] The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are pro-inflammatory molecules.[15] An in-vitro COX inhibitor screening assay allows for the determination of a compound's IC50 value against each isoform. This is crucial because COX-1 is involved in protecting the stomach lining, so selective inhibition of COX-2 is a desirable trait for minimizing gastrointestinal side effects.[14] These assays often work by colorimetrically or fluorometrically measuring the peroxidase component of COX activity.[16][17]

Experimental Workflow: COX Inhibition Assay

COX_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detect Detection enzyme Prepare COX-1 or COX-2 enzyme solution with Heme and Assay Buffer inhibitor Add serial dilutions of DV-Inhibitor or Celecoxib enzyme->inhibitor preincubate Pre-incubate (e.g., 10 min at 37°C) inhibitor->preincubate initiate Initiate reaction with Arachidonic Acid preincubate->initiate incubate Incubate (e.g., 2 min) initiate->incubate terminate Terminate Reaction (e.g., add HCl) incubate->terminate detect Measure product formation (e.g., PGE2 via ELISA or peroxidase activity) terminate->detect analyze Calculate % Inhibition and IC50 Values detect->analyze

Caption: General workflow for an in-vitro COX inhibition screening assay.

Comparative Data Analysis

The key metrics are the IC50 values for each COX isoform and the resulting selectivity index.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
DV-Inhibitor 25.02.510
Celecoxib (Control) 30.00.837.5

Trustworthiness & Interpretation: The data shows that DV-Inhibitor is a moderately potent inhibitor of COX-2. Its selectivity index of 10 indicates that it is 10-fold more selective for COX-2 over COX-1. While this is promising, the established drug Celecoxib demonstrates superior selectivity. This comparative analysis is vital for prioritizing candidates for further development. A higher selectivity index is generally preferred to reduce the risk of side effects associated with COX-1 inhibition.[14]

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in the recommended medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[7]

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (DV-Chalcone, Doxorubicin) in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[18][19]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][18]

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay
  • Principle: This homogeneous "add-mix-measure" assay quantifies caspase-3/7 activity directly in cell culture wells.[12][13]

  • Procedure:

    • Seed and treat cells in a white-walled 96-well plate as described for the MTT assay. Use concentrations around the predetermined IC50.

    • After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the data as fold change in luminescence relative to the untreated control.

Protocol 3: COX Colorimetric Inhibitor Screening Assay
  • Principle: This assay measures the peroxidase activity of COX-1 and COX-2 by monitoring the appearance of an oxidized colorimetric probe.[17]

  • Procedure (based on a generic kit):

    • Prepare the assay buffer and other reagents as per the kit manual.[17]

    • In separate wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.[17]

    • Add 10 µL of the test inhibitor (DV-Inhibitor, Celecoxib) at various concentrations. For control wells, add 10 µL of the solvent (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.[21]

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to each well.

    • Immediately measure the absorbance kinetically at ~590 nm for 5-10 minutes.[16]

    • Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 values.[16]

Conclusion

This guide outlines a systematic and robust approach for the preliminary in-vitro evaluation of pharmaceutical intermediates derived from this compound. By employing standardized assays like MTT for general cytotoxicity, Caspase-Glo® for mechanistic insights into apoptosis, and specific enzyme inhibition assays for targeted activities like COX inhibition, researchers can effectively compare novel compounds to established drugs. This comparative framework, grounded in sound scientific principles and detailed protocols, is essential for identifying promising lead candidates and making informed decisions in the early stages of the drug discovery pipeline.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2',4'-Dichlorovalerophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends far beyond its application in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2',4'-Dichlorovalerophenone (CAS No. 61023-66-3), ensuring the safety of personnel and the protection of our environment. Our focus is not merely on the "how," but the "why," grounding each step in established scientific principles and regulatory standards.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound, a light yellow liquid with the chemical formula C₁₁H₁₂Cl₂O, is a halogenated organic compound.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals is significant. However, its chemical nature—specifically the presence of chlorine atoms on the aromatic ring—dictates the stringent requirements for its disposal. Halogenated compounds can be persistent in the environment and may form toxic byproducts if not disposed of correctly. The primary objective of the disposal protocol is the complete and irreversible destruction of the molecule, preventing any potential for environmental release and harm.

Core Principles of Disposal: A Triad of Safety, Compliance, and Environmental Stewardship

The disposal of this compound is governed by a straightforward yet non-negotiable principle: it must be treated as hazardous waste. This classification stems from its irritant properties and its potential to be harmful to aquatic life.[2][3] Therefore, under no circumstances should this compound be disposed of down the drain or in regular waste streams.[4] The overarching strategy is to engage a licensed professional waste disposal service that can provide a certified "cradle-to-grave" management of the hazardous material.[2]

Parameter Guideline Rationale
Waste Classification Hazardous WasteDue to its properties as a halogenated organic compound and potential environmental toxicity.
Primary Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the chlorinated organic molecule, preventing the formation of persistent and toxic byproducts.[2][5]
Environmental Protection Scrubber and Afterburner Equipped IncineratorTo neutralize and capture acidic gases (like hydrogen chloride) and other harmful products of combustion.[2]
Contaminated Materials Treat as Hazardous WasteAny materials (e.g., containers, PPE, absorbent pads) that have come into contact with this compound must be disposed of with the same level of precaution.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final disposition.

Phase 1: In-Lab Waste Segregation and Containment
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for liquid this compound. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof cap.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated container using a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Contaminated Solids:

    • Any solid materials contaminated with this compound, such as pipette tips, absorbent materials from a spill cleanup, or contaminated gloves, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • The storage area should be away from incompatible materials.

Phase 2: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Necessary Information: Be prepared to provide the EHS office with the following information:

    • The exact name of the chemical waste (this compound).

    • The quantity of waste to be disposed of.

    • The type of container and its size.

  • Schedule a Pickup: The EHS office will coordinate the pickup of your hazardous waste by the licensed disposal company. Do not attempt to transport the hazardous waste yourself.[4]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Start Waste Generation PPE Don Appropriate PPE Start->PPE Segregate Segregate Liquid and Solid Waste PPE->Segregate Contain_Liquid Contain in Labeled Liquid Waste Bottle Segregate->Contain_Liquid Contain_Solid Contain in Labeled Solid Waste Bag/Drum Segregate->Contain_Solid Store Store in Satellite Accumulation Area Contain_Liquid->Store Contain_Solid->Store EHS Contact EHS Office Store->EHS Pickup Scheduled Pickup by Licensed Vendor EHS->Pickup Transport Secure Transport to Treatment Facility Pickup->Transport Incinerate High-Temperature Incineration with Scrubber/Afterburner Transport->Incinerate End Complete Destruction Incinerate->End

Caption: Workflow for the safe disposal of this compound.

The Rationale Behind Incineration: A Deeper Dive

The recommendation for incineration of halogenated organic compounds is rooted in the principles of chemical decomposition.[2][5] High temperatures, typically in excess of 850°C, in the presence of sufficient oxygen, break the strong carbon-halogen and carbon-carbon bonds. This process, when coupled with afterburners, ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then neutralized and "scrubbed" from the exhaust gases, preventing its release into the atmosphere where it could contribute to acid rain.

Landfilling of halogenated organic compounds is highly restricted because of their potential to leach into the soil and groundwater, leading to long-term environmental contamination.[6]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a non-negotiable aspect of responsible chemical management. By adhering to the procedures outlined in this guide, researchers and institutions can ensure they are not only compliant with regulations but are also upholding their commitment to the safety of their personnel and the preservation of the environment. The trust placed in us as scientific professionals is built not only on the discoveries we make but also on the diligence with which we manage the entire lifecycle of the materials we use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.